trans-Carane

Catalog No.
S1827905
CAS No.
18968-23-5
M.F
C14H16O4
M. Wt
0
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Carane

CAS Number

18968-23-5

Product Name

trans-Carane

Molecular Formula

C14H16O4

Molecular Weight

0

Synonyms

BICYCLO[4.1.0]HEPTANE,3,7,7-T

trans-Carane is a natural product found in Mentha canadensis with data available.

trans-Carane natural sources Mentha species

Author: Smolecule Technical Support Team. Date: February 2026

Phytochemical Profile of Mentha Species

Mentha species produce a complex array of secondary metabolites, primarily volatile essential oils and non-volatile phenolic compounds [1] [2] [3]. The composition can vary significantly based on the species, cultivar, and environmental conditions.

The following table summarizes the major documented chemical constituents in some common Mentha species, which are typically the analytical targets in research.

Table 1: Major Chemical Constituents of Selected Mentha Species

Species Primary Essential Oil Components Primary Phenolic Compounds
M. aquatica 1,8-cineole, menthofuran, limonene, β-caryophyllene [3] Rosmarinic acid, caffeic acid, verbascoside [3]
M. arvensis Menthol, menthone, isomenthone, pulegone [3] Rosmarinic acid, luteolin [4]
M. longifolia Piperitenone, piperitenone oxide, pulegone, 1,8-cineole [5] [6] [3] Prasterone acetate, sclareol [3]
M. piperita Menthol, menthone, menthyl acetate, menthofuran [7] [3] Rosmarinic acid, caffeic acid, ferulic acid [1] [3]
M. spicata Carvone, limonene, 1,8-cineole [3] Not specified in search results

Experimental Protocols for Phytochemical Analysis

For researchers aiming to identify minor or unreported compounds like trans-Carane in plant material, a multi-step process involving extraction, compound separation, and precise identification is essential.

Sample Preparation and Extraction

The choice of extraction method critically impacts the yield, chemical profile, and biological activity of the resulting extract [8].

a. Conventional Hydrodistillation (HDC)

  • Procedure: Plant material is fully immersed in water within a distillation flask, which is heated to boiling. The vapor mixture of water and essential oil passes through a condenser, and the oil is separated from the aqueous phase [5] [6].
  • Advantages/Disadvantages: This method is simple and well-standardized but can involve prolonged heating, potentially leading to thermal degradation of some compounds [8].

b. Steam Distillation (SDK)

  • Procedure: Steam is generated in a separate chamber and passed through a bed of plant material, vaporizing the volatile compounds. The steam and oil vapors are condensed and collected [5] [6].
  • Advantages/Disadvantages: Prevents direct contact of plant material with boiling water, which can result in a higher quality oil for some species [5].

c. Microwave-Assisted Hydrodistillation (HDM)

  • Procedure: Plant material and water are heated using microwave energy, which rapidly heats the water within the plant cells, causing them to rupture and release essential oil [8].
  • Advantages/Disadvantages: Significantly faster, with higher efficiency and potentially better preservation of sensitive compounds due to reduced extraction time [5] [8].

d. Solvent Extraction (for non-volatile compounds)

  • Procedure: Dried plant material is continuously extracted with a solvent like ethanol using a Soxhlet apparatus. The solvent is then removed under reduced pressure to obtain a crude extract [4].
  • Application: Ideal for isolating non-volatile phenolics like rosmarinic acid and luteolin [4].
Analysis, Identification, and Bioactivity Testing

After extraction, the complex mixture requires sophisticated instrumentation for separation and identification.

G Start Plant Material (Mentha spp.) EP Extraction Protocol Start->EP A1 Analysis: GC-MS EP->A1 A2 Analysis: LC-MS EP->A2 ID1 Identification: Terpenoids (e.g., Menthol, Carvone) A1->ID1 ID2 Identification: Phenolics (e.g., Rosmarinic Acid, Luteolin) A2->ID2 BT Bioactivity Testing ID1->BT ID2->BT

Experimental workflow for phytochemical analysis of Mentha species.

a. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: The primary technique for analyzing the volatile chemical profile of essential oils [5] [6].
  • Protocol: The extracted essential oil is injected into the GC system. Components are separated on a capillary column as the oven temperature is increased. The separated compounds are then ionized and identified by the mass spectrometer by comparing their mass spectra with standard libraries [5].

b. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: Used to identify and quantify non-volatile phenolic compounds in solvent extracts [1] [4].
  • Protocol: The crude extract is dissolved and injected into the LC system. Compounds are separated using a reverse-phase column and a gradient of water and acetonitrile. Tandem mass spectrometry (MS/MS) provides fragmentation patterns for confident identification of compounds like rosmarinic acid and luteolin [4].

c. Bioactivity Assays To validate the potential of identified compounds or crude extracts for drug development, various bioassays are employed.

  • Antimicrobial Testing: Agar well diffusion and broth microdilution methods are standard. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics [5] [4].
  • Anticancer Activity: Cell viability assays (e.g., MTT assay) on human cancer cell lines (e.g., HepG2 liver cancer, MCF-7 breast cancer) are conducted. Dose-response curves are generated to determine IC50 values [4] [3].
  • Anti-diabetic Activity: In vitro inhibition assays against enzymes like α-glucosidase and α-amylase. The percentage inhibition and IC50 are calculated [4].
  • Molecular Docking: An in silico method where the 3D structure of a phytochemical (e.g., luteolin) is computationally fitted into the active site of a target protein (e.g., α-glucosidase) to predict binding affinity and potential inhibitory activity [4].

Documented Pharmacological Activities and Mechanisms

Mentha extracts and their purified compounds exhibit a range of biological activities supported by mechanistic studies.

Table 2: Documented Biological Activities and Mechanisms of Mentha Compounds

Activity Key Compounds / Extracts Proposed Mechanism of Action
Anticancer Essential Oils, Luteolin, Rosmarinic Acid [4] [3] Induction of apoptosis; cell cycle arrest; upregulation of Bax/p53 genes; modulation of MAPK and PI3k/Akt pathways [3].
Antimicrobial M. longifolia EO, M. arvensis extract [5] [4] Disruption of bacterial cell membranes; efficacy against S. aureus, E. coli, K. pneumoniae [5] [4].
Anti-asthmatic M. piperita Essential Oil [7] Inhalation inhibits IL-6/JAK2/STAT3 signaling pathway, reducing lung inflammation and remodeling [7].
Antidiabetic M. arvensis extract, Luteolin [4] Inhibition of α-glucosidase and α-amylase enzymes; confirmed by molecular docking studies [4].
Antioxidant Rosmarinic Acid, Flavonoids [1] [2] Free radical scavenging via redox mechanisms [1].

The following diagram summarizes the multi-target mechanism by which Mentha piperita essential oil (MEO) is proposed to alleviate asthma symptoms, as an example of a detailed pharmacological pathway.

G MEO Inhalation of MEO (Menthol, Menthone) Cytokine Reduced Cytokine Production (IL-6, IL-4, IL-13) MEO->Cytokine JAK2 Inhibition of JAK2 Phosphorylation MEO->JAK2 Cytokine->JAK2 STAT3 Inhibition of STAT3 Phosphorylation JAK2->STAT3 Downstream Downstream Effects STAT3->Downstream E1 Reduced Th2 Immune Response Downstream->E1 E2 Reduced Airway Inflammation Downstream->E2 E3 Inhibition of Lung Tissue Remodeling Downstream->E3

Proposed anti-asthmatic mechanism of Mentha piperita essential oil via JAK/STAT pathway [7].

Recommendations for Identifying this compound in Mentha

Given that this compound is not a major reported component, a targeted investigation would be necessary:

  • Focused Analysis: If your research specifically aims to find this compound, it is recommended to analyze essential oils of various Mentha species and cultivars using GC-MS with authentic chemical standards.
  • Method Optimization: Emerging extraction techniques like Supercritical Fluid (SF) extraction or Microwave-Assisted Distillation might be better suited for preserving specific, potentially sensitive monoterpenes like this compound [5] [8].
  • Data Re-examination: The compound might be present in trace amounts and overlooked in broader studies. Re-analyzing raw GC-MS data from existing research with a focus on its specific mass spectral signature could yield new findings.

References

A Framework for Investigating trans-Carane Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The biosynthesis of trans-Carane, a monoterpene, can be logically deduced to follow the universal pathway for plant terpenoids. The process can be broken down into three major stages, and a proposed workflow for its discovery is visualized below.

cart cluster_1 Core Biosynthetic Steps (Hypothesized) start Start: Plant Material (this compound Producing Tissue) step1 1. Build Precursor Pool (MEP or MVA Pathway) start->step1 step2 2. Form Core Skeleton (GPP → this compound Skeleton) step1->step2 step3 3. Functional Modification (Hydroxylation, etc.) step2->step3 omics Multi-Omics Integration (Genomics, Transcriptomics, Metabolomics) step3->omics valid Heterologous Expression & Validation omics->valid end Confirmed Biosynthetic Pathway for this compound valid->end

Diagram of the this compound research workflow.

Detailed Experimental Protocols

To move from a theoretical framework to concrete discovery, the following methodologies are recommended.

Protocol 1: Precursor Pathway Determination (Stage 1)

This experiment determines whether the plastidial MEP or cytosolic MVA pathway supplies precursors for This compound [1] [2].

  • Principle: The MEP and MVA pathways have different 13C-glucose labeling patterns in their terpenoid products.
  • Procedure:
    • Plant Treatment: Feed plant seedlings or tissue cultures with 1-13C-glucose and U-13C-glucose separately.
    • Metabolite Extraction: Harvest tissues and extract This compound and other terpenoids (e.g., phytosterols from MVA, carotenoids from MEP) using organic solvents like hexane or dichloromethane.
    • Analysis: Analyze the labeling patterns in the isolated compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Data Interpretation: Compare the 13C-incorporation pattern in This compound to that of reference compounds. A pattern matching carotenoids indicates a dominant MEP origin, while matching phytosterols suggests an MVA origin [1].
Protocol 2: Candidate Gene Identification (Stages 2 & 3)

This protocol uses multi-omics to pinpoint the genes responsible for creating and modifying the This compound skeleton [3].

  • Principle: Genes involved in a biosynthetic pathway are often co-expressed and located in genomic clusters.
  • Procedure:
    • Sample Collection: Collect plant tissues across different developmental stages and under various stress conditions (e.g., herbivory, UV light) to trigger differential This compound production. Quantify metabolite levels with LC-MS/MS.
    • RNA Sequencing: Perform RNA-Seq on the same samples.
    • Co-expression Analysis: Construct a co-expression network. Identify genes (especially terpene synthases and cytochrome P450s) whose expression strongly correlates with This compound abundance.
    • Genomic Mining: Screen the plant's genome for physical gene clusters containing co-expressed Terpene Synthase (TPS) and CYP genes.
  • Expected Output: A shortlist of candidate TPS and CYP genes for functional validation.
Protocol 3: Functional Validation in Heterologous System

This confirms the function of candidate genes by reconstituting the pathway in a model organism like yeast [2].

  • Principle: A heterologous system expresses candidate genes in a controlled environment to test if they produce the target compound.
  • Procedure:
    • Gene Cloning: Clone the open reading frames of candidate TPS and CYP genes into yeast expression vectors.
    • Transformation: Co-transform these plasmids into an engineered Saccharomyces cerevisiae strain (e.g., EPY300) that provides enhanced precursor supply (FPP or GPP).
    • Screening & Analysis: Culture the transformed yeast and extract metabolites with organic solvents. Analyze extracts using GC-MS (for TPS products) and LC-MS (for CYP-oxidized products) and compare to an authentic This compound standard.
  • Key Controls: Include empty vector controls and test TPS and CYP genes both separately and in combination.

Key Metabolites & Analytical Techniques

The following table summarizes the core molecules and primary methods you will encounter in this research.

Component Type Key Molecules Primary Analytical Technique
Universal Precursors [1] [2] IPP, DMAPP Radioisotope labeling, LC-MS
Monoterpene Precursor [2] GPP (Geranyl Diphosphate) Enzyme assay coupled with MS
Final/Oxidized Products This compound, its hydroxylated or other oxidized derivatives GC-MS, NMR for definitive structure elucidation

Challenges and Future Directions

The main challenge is the likelihood that the This compound pathway is not highly active in common model plants. Focusing on native producer species is crucial [4] [3]. Furthermore, the terpene synthases and cytochrome P450s involved are highly specific; their discovery requires a concerted multi-omics effort as outlined above.

References

Geranyl Pyrophosphate in Terpene Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Geranyl pyrophosphate (GPP) is a central C10 precursor in the isoprenoid biosynthesis pathway, leading to a vast family of monoterpenes [1] [2]. The transformation of GPP into specific cyclic monoterpenes like trans-carane is catalyzed by a class of enzymes known as terpene synthases (or cyclases) [3].

The table below summarizes key information about GPP from the search results, which is essential context for your research.

Aspect Description
Chemical Role Pyrophosphate ester of the terpenoid geraniol; key intermediate for thousands of natural products [1].
Biosynthetic Origin Synthesized from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) by geranyltranstransferase (farnesyl diphosphate synthase in some contexts) [3] [2].
Downstream Products Precursor to monoterpenes (C10), farnesyl pyrophosphate (C15), geranylgeranyl pyrophosphate (C20), and ultimately sterols, terpenes, and terpenoids [3] [1] [2].

A Strategy to Find Your Pathway Protocol

  • Search Specialized Scientific Databases

    • Use platforms like SciFinder, Reaxys, or PubMed with targeted queries such as:
      • "trans-carane synthase"
      • "biosynthesis of carane"
      • "enzymatic synthesis of this compound"
      • "terpene synthase AND carane"
    • These databases are more likely to contain the high-resolution, experimental detail required for a technical guide.
  • Focus on Terpene Synthase Mechanisms

    • The key enzyme you are looking for is a terpene synthase. The general mechanism for these enzymes, as outlined for the related farnesyl pyrophosphate synthase, involves metal ion-dependent catalysis [3]. A proposed terpene synthase mechanism that could lead to trans-carane is illustrated below.

G GPP GPP Intermediate Enzyme-Bound Carbocation Intermediate GPP->Intermediate 1. Ionization & Cyclization trans_Carane trans_Carane Intermediate->trans_Carane 2. Rearrangement & Termination

  • Investigate Producing Organisms
    • Identify the natural sources of trans-carane (e.g., specific plants, particularly conifers, or insects). Research into those specific organisms will likely have identified and characterized the relevant terpene synthase gene and enzyme.

References

trans-Carane in Mentha canadensis essential oil

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of trans-Carane

The table below summarizes the key characteristics and occurrence of this compound based on the search results.

Property Description
Chemical Classification Bicyclic monoterpene [1]
Molecular Formula C10H18 [1]
CAS Number 18968-23-5 [1]
Presence in *Mentha canadensis* Confirmed in multiple analytical studies, but quantitative data is not specified in the provided results [1].
Notable Occurrence In Mentha arvensis (a close relative) cultivated in Taiwan, it was quantified at 10.99% of the total essential oil [1].

Detailed Quantitative Data from Related Species

Since direct quantitative data for M. canadensis was not available, the following table details the essential oil composition of a high-yielding Mentha arvensis cultivar from Taiwan, where this compound was a significant component [1]. This provides a concrete example of its potential abundance.

Compound Percentage in Essential Oil
Menthol 30.35%
Menthone 21.12%
This compound 10.99%
Other Constituents (Not specified in the provided excerpt)

Experimental Protocols for Essential Oil Analysis

Here are detailed methodologies for essential oil analysis from the search results, which can be applied to identify and quantify compounds like this compound.

  • Essential Oil Extraction via Hydrodistillation [2]

    • Sample Preparation: Chop approximately 15.0 g of fresh aerial parts of the plant.
    • Setup: Place the plant material in a 500 mL round-bottom flask with 1.0 g of sodium chloride (NaCl), 150 mL of distilled water, and an internal standard.
    • Distillation: Use a Deryng or Clevenger apparatus. Add 1 mL of cyclohexane to the solvent trap to capture the distilled essential oil.
    • Process: Maintain boiling and heating for 1 hour.
    • Collection: Transfer the solvent containing the volatile compounds to a vial. Dry over anhydrous sodium sulfate and store at -15°C until analysis.
  • Volatile Compound Analysis by GC-MS/GC-FID [3] [2]

    • Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and/or a Flame Ionization Detector (GC-FID).
    • Separation: Employ a high-resolution capillary column.
    • Identification: Identify compounds by comparing their mass spectra and retention indices to those in standard libraries [2].
    • Quantification: GC-FID analysis is used to determine the percentage composition of each compound in the essential oil [2].

Biosynthesis Pathway of Monoterpenes

Monoterpenes like this compound are synthesized in the peltate glandular trichomes of mint leaves via the Methylerythritol Phosphate (MEP) pathway, which is localized in the plastids [4]. The following diagram illustrates the key steps in this pathway, from primary metabolism to the formation of various monoterpenes.

G MEP_Pathway MEP Pathway (in Plastids) IPP Isopentenyl Diphosphate (IPP) MEP_Pathway->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) MEP_Pathway->DMAPP Pyruvate Pyruvate Pyruvate->MEP_Pathway G3P Glyceraldehyde-3-Phosphate G3P->MEP_Pathway GPPS Geranyl Diphosphate Synthase (GPPS) IPP->GPPS DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP Limonene_Synthase Limonene Synthase (LS) GPP->Limonene_Synthase Carane_Synthase Specific Terpene Synthase GPP->Carane_Synthase Cyclization Other_Terpenes Other Monoterpenes (e.g., Menthol, Menthone) GPP->Other_Terpenes Various Synthases Limonene (-)-Limonene Limonene_Synthase->Limonene trans_Carane This compound Carane_Synthase->trans_Carane

Diagram of monoterpene biosynthesis in mint, showing the formation of this compound and other compounds from a common precursor

Research Context and Potential Applications

Understanding the broader biological context of Mentha canadensis can guide further investigation into this compound.

  • Regulation by Light: Research indicates that light is a crucial environmental regulator for monoterpene biosynthesis in M. canadensis. Low-light conditions significantly reduce peltate glandular trichome density and essential oil content, highlighting the importance of growing conditions for oil yield [3] [5].
  • Increasing Oil Yield: Molecular studies are exploring ways to enhance essential oil production. For example, overexpression of transcription factors like McMIXTA or the non-specific lipid transfer protein McLTPII.9 has been shown to increase peltate glandular trichome density and alter volatile oil composition in mint, suggesting potential metabolic engineering strategies [6] [7].
  • Ecological Role: In plants, monoterpenes like this compound often function as part of the chemical defense arsenal, acting as feeding deterrents against herbivores and offering protection against pathogens [1].

References

Glandular Trichomes: Terpenoid Production Hubs

Author: Smolecule Technical Support Team. Date: February 2026

Glandular trichomes are specialized epidermal structures that function as biofactories for a diverse array of secondary metabolites, including terpenoids [1] [2]. Their significance lies in their ability to synthesize, store, and often secrete these compounds, which play crucial roles in plant defense and have substantial commercial and medicinal value [3] [4].

The following table summarizes the key structural and functional aspects of different glandular trichomes relevant to metabolite accumulation.

Feature Capitate Trichomes (e.g., in Cannabis, Tomato) Peltate Trichomes (e.g., in Lamiaceae)
Structure Have a distinct head and a stalk (which can be short/sessile or long) [4]. Feature a shield-like plate of secretory cells, often on a stalk [3].
Secretory System Biosynthesis occurs in the glandular head; secreted material can accumulate beneath a cuticle that may rupture [4]. Substances are excreted and accumulate between the cell walls and the cuticle, with final removal occurring by rupture of the cuticle [3].
Key Accumulated Metabolites Cannabinoids (in Cannabis), various terpenoids (in Tomato, Cannabis) [4]. Volatile oils, resins, labdane diterpenes (e.g., Marrubiin) [3] [5].

Mechanisms and Regulation of Accumulation

The accumulation of terpenoids in glandular trichomes is a tightly regulated process influenced by multiple factors.

  • Biosynthetic Pathways: Terpenoid biosynthesis in trichomes primarily proceeds through the 1-deoxy-D-xylulose-5-phosphate (DOX/MEP) pathway, as confirmed in studies on labdane diterpenes like Marrubiin [5]. This pathway provides the foundational building blocks for diverse terpenoid skeletons.
  • Transcriptional Regulation: A complex network of transcription factors governs trichome development and the programming of their metabolic machinery. Key regulators include:
    • MYB transcription factors (e.g., MIXTA, MYB1) [6].
    • C2H2 Zinc-finger proteins (e.g., ZFP8, ZFP6) [1] [6].
    • bHLH and HD-ZIP IV factors (e.g., GL3, HD1, WOOLLY) [2] [6]. These factors often act in a dose-dependent manner to determine trichome cell fate, density, and type [6].
  • Influencing Factors: Accumulation is dynamic and affected by:
    • Plant Ontogeny: Metabolite levels fluctuate with the plant's developmental stage, often peaking just before flowering or in fully expanded leaves [5].
    • Genotype: Different plant varieties show significant variation in trichome density, structure, and metabolic output [4].
    • Environment: Light, nutrients, and stress can influence the levels of secondary metabolites [4].

Research Methodologies for Profiling

Modern research into trichome-specific metabolism relies on advanced analytical and molecular techniques, as outlined in the workflow below.

Start Plant Material (Leaf/Inflorescence) Sampling Microdissection or Peel Epidermis Start->Sampling Metabolomics Metabolomic Profiling Sampling->Metabolomics Transcriptomics Single-Cell/ Single-Type Transcriptomics Sampling->Transcriptomics LCMS LC-MS/GC-MS Metabolomics->LCMS DataInt Integrated Data Analysis LCMS->DataInt ScRNAseq scRNA-seq Transcriptomics->ScRNAseq ScRNAseq->DataInt Validation Functional Validation DataInt->Validation Heterol Heterologous Expression Validation->Heterol

Key Experimental Protocols:

  • Metabolite Identification & Quantification

    • Protocol: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) on isolated trichomes or trichome-rich tissue [7] [5].
    • Detail: Tissues are typically flash-frozen in liquid nitrogen, homogenized, and metabolites are extracted with organic solvents (e.g., methanol, hexane). The extracts are then analyzed by LC-MS/GC-MS to identify and quantify terpenoid profiles. In one study, feeding plants with radiolabeled precursor ([³H]-geranyl geranyl diphosphate) confirmed active biosynthesis and accumulation in glandular trichome cells [5].
  • Transcriptional Network Mapping

    • Protocol: Perform single-cell RNA sequencing (scRNA-seq) on leaf cell populations [7].
    • Detail: Fresh leaf tissue is dissociated into single-cell suspensions. Cells are captured, barcoded, and sequenced. Bioinformatic analysis clusters cells by type (e.g., mesophyll, epidermal, trichome) and reconstructs developmental trajectories, identifying trichome-specific gene co-expression networks and key regulatory transcription factors for sesquiterpene biosynthesis [7].
  • Functional Characterization of Genes

    • Protocol: Employ heterologous expression in model systems [6].
    • Detail: Candidate genes (e.g., terpene synthases identified from transcriptome data) are cloned into expression vectors and transformed into systems like E. coli or yeast. The resulting proteins are incubated with substrates like farnesyl diphosphate (FPP), and the products are analyzed using GC-MS to confirm enzymatic function and specificity [7].

Research Outlook for trans-Carane

While direct information is unavailable, your research into This compound accumulation could focus on:

  • Identifying Source Plants: Target plant species known to produce This compound and investigate their glandular trichome types.
  • Elucidating the Pathway: Use the methodologies above to isolate trichomes, identify the specific terpene synthase responsible for This compound formation, and trace its biosynthetic pathway.
  • Optimizing Accumulation: Study how plant genotype, developmental stage, and environmental factors influence the yield of This compound in these trichomes.

References

Application Notes and Protocols: Hydrogenation of Terpenes to Trans-Carane

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Terpenes represent one of the most diverse classes of natural products, with over 30,000 identified members, and are renowned for their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities [1]. The hydrogenation of terpenes is a significant transformation process in the fine chemicals and pharmaceutical industries, enabling the conversion of readily available terpene feedstocks into valuable saturated or partially saturated derivatives with improved stability and altered biological properties. Among these, carane stands as an important organic compound and a versatile synthetic intermediate. Its unique tricyclic structure serves as a foundational building block for various active materials and can be functionalized to produce derivatives like carone, caraneol, and carylamine, or cleaved to generate seven-membered ring analogues [2]. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of terpenes, with a specific focus on the synthesis of carane isomers. Special emphasis is placed on the challenging pursuit of trans-carane, a stereoisomer whose synthesis has proven more elusive than its cis counterpart.

Scientific Background

Terpenes and Their Significance

Terpenes are constructed from isoprene (C5H8) units and are biosynthesized in plants via two primary pathways: the mevalonate (MVA) pathway and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway [1]. Their biochemical diversity arises from modifications such as oxygenation, hydrogenation, and dehydrogenation, leading to terpenoids [1]. In modern industry, terpenes are valued not only as fragrances and flavors but also as raw materials for producing biofuels, polymers, and pharmaceuticals [1]. The hydrogenation of their unsaturated bonds is a key step in modifying their physical and biological properties.

Carane and Its Isomers

Carane (C10H18) is a saturated bicyclic monoterpane. A critical aspect of its synthesis is the control of stereochemistry during the hydrogenation of its precursor, carene. The hydrogenation of the carbon-carbon double bond in carene can yield two diastereomers: cis-carane and This compound. The cis isomer, where the hydrogen atoms are added from the same face of the molecule, is typically the predominant and more readily accessible product. The trans isomer, involving addition from opposite faces, presents a greater synthetic challenge due to steric constraints imposed by the rigid bicyclic structure. The historical difficulty in obtaining the trans isomer is highlighted in a 1966 study, which reported the synthesis of (+)-cis-carane in over 98% yield but explicitly noted that "this compound has not yet been obtained" [3].

Quantitative Data Summary

The following tables consolidate quantitative data from the literature on the hydrogenation of various terpenes, including carene.

Table 1: Summary of Catalytic Systems for Terpene Hydrogenation

Terpene Substrate Catalyst System Key Reaction Conditions Primary Product(s) Yield / Selectivity Citation
(+)-α-Pinene Not Specified (Traditional Catalyst) Established hydrogenation conditions (+)-cis-Pinane >98% [3]
(+)-α-Pinene Not Specified (Modified Conditions) Modified hydrogenation conditions trans-Pinane >50% [3]
(+)-car-3-ene Not Specified (Traditional Catalyst) Established hydrogenation conditions (–)-cis-carane >98% [3]
(+)-car-3-ene Not Specified (Alternative Conditions) Appropriate conditions 1,1,4-Trimethylcycloheptane Quantitative [3]
(S)-(–)-Limonene, α-Terpinene, etc. Pd Nanoparticles / Mesoporous Polymer Slurry conditions, Exhaustive hydrogenation Fully hydrogenated products High Activity [4]
(S)-(–)-Limonene, etc. Pt Nanoparticles / Mesoporous Polymer Slurry conditions p-Menthene High Selectivity [4]
3-Carene Nickel Catalyst Staged T & P control carane High Purity & Yield [2]

Table 2: Detailed Staged Hydrogenation Protocol for 3-Carene to Carane [2]

Reaction Stage 3-Carene Content in Reactor Hydrogen Pressure Reaction Temperature Action
1 - Initialization >90% 0.03 - 0.08 MPa 50 - 60 °C Pressure-maintaining & heat-preservation
2 - Progression ≤ 60% 0.08 - 0.12 MPa 60 - 70 °C Pressure-maintaining & heat-preservation
3 - Mid-stage ≤ 30% 0.12 - 0.15 MPa 70 - 80 °C Pressure-maintaining & heat-preservation
4 - Late-stage ≤ 10% 0.15 - 0.20 MPa 80 - 90 °C Pressure-maintaining & heat-preservation
5 - Completion ≤ 1% N/A Cooling Stop H₂, stop heat, cool, discharge

The strategic progression of conditions outlined in Table 2 is designed to drive the reaction efficiently toward high yields of carane while minimizing side reactions [2]. Note that this patent describes the synthesis of cis-carane.

Experimental Protocols

Protocol 1: Staged Hydrogenation of 3-Carene to cis-Carane [2]

This protocol is adapted from a patent for synthesizing high-purity carane.

  • Objective: To hydrogenate 3-carene to cis-carane with high yield and purity using a staged temperature and pressure control method.

  • Materials:

    • Substrate: 3-carene mixture (content >90%).
    • Catalyst: Nickel catalyst (e.g., 1-2% by mass of substrate).
    • Gases: Hydrogen (H₂), Nitrogen (N₂).
    • Equipment: High-pressure reactor (autoclave) equipped with heating, cooling, pressure regulation, and sampling/analysis capabilities.
  • Procedure:

    • Loading and Purge: Charge the reactor with 3-carene and the nickel catalyst in a mass ratio of 1:0.005 to 0.02. Seal the reactor and purge the air by performing three cycles of pressurizing and venting with nitrogen, followed by three identical cycles with hydrogen.
    • Initial Reaction (Stage 1): Pressurize the reactor with hydrogen to 0.03-0.08 MPa. Begin heating with stirring until the reaction mass reaches 50-60°C. Maintain these conditions until the 3-carene content in the reaction mixture drops to ≤ 60%.
    • Progressive Staging (Stages 2-4): As the reaction proceeds, monitor the 3-carene content. Adjust the hydrogen pressure and reaction temperature according to the stages defined in Table 2. Each stage should be maintained until the specified 3-carene content threshold is reached.
    • Reaction Completion (Stage 5): When the 3-carene content is reduced to ≤ 1%, stop the hydrogen flow and discontinue heating. Allow the reaction mass to cool.
    • Work-up: Discharge the reaction mass from the reactor. Separate the catalyst from the product mixture by filtration.
    • Purification: Purify the crude carane product by distillation under reduced pressure to isolate the desired cis-carane.
Protocol 2: Hydrogenation of Terpenes using Platinum/Palladium Hybrid Catalysts [4]

This protocol is generalized for the hydrogenation of various terpenes under slurry conditions.

  • Objective: To hydrogenate terpenes like (S)-(–)-limonene using metal nanoparticle catalysts, with selectivity control based on the metal used.

  • Materials:

    • Substrate: Terpene (e.g., (S)-(–)-limonene, α-terpinene, γ-terpinene).
    • Catalyst: Platinum (Pt) or Palladium (Pd) nanoparticles immobilized on a mesoporous phenol-formaldehyde polymer modified with sulfo groups.
    • Equipment: Slurry reactor, hydrogen gas source.
  • Procedure:

    • Loading: Charge the reactor with the terpene substrate and the solid catalyst, creating a slurry.
    • Reaction: Pressurize the reactor with hydrogen to the desired pressure (specific values not provided in search results). Initiate stirring and heat the mixture to the target temperature.
    • Monitoring: Allow the reaction to proceed for the required time, monitoring for hydrogen uptake.
    • Product Isolation: After completion, cool the reactor. Separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.
    • Note on Selectivity: Pd-containing catalysts are noted for higher activity in exhaustive hydrogenation to fully saturated products. In contrast, Pt-containing catalysts exhibit high selectivity for the intermediate p-menthene during the hydrogenation of limonene [4].

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the core experimental and strategic concepts.

Terpene Hydrogenation Experimental Strategy

G Start Start: Terpene Hydrogenation Substrate Select Terpene Substrate Start->Substrate Catalyst Choose Catalyst System Substrate->Catalyst Condition Define Reaction Conditions (T, P) Catalyst->Condition Reaction Perform Hydrogenation Condition->Reaction Analysis Analyze Product Reaction->Analysis Isomer Isomer Obtained? Analysis->Isomer CisPath cis-Carane (Readily Accessible) Isomer->CisPath Common Outcome TransPath This compound (Synthetic Challenge) Isomer->TransPath Desired Target Note Historical Note: 'this compound has not yet been obtained' [3] TransPath->Note

Diagram 1: A strategic workflow for terpene hydrogenation, highlighting the divergent accessibility of carane isomers.

Staged Hydrogenation Protocol

G Stage1 Stage 1 [Carene] > 90% T: 50-60 °C P: 0.03-0.08 MPa Stage2 Stage 2 [Carene] ≤ 60% T: 60-70 °C P: 0.08-0.12 MPa Stage1->Stage2 Stage3 Stage 3 [Carene] ≤ 30% T: 70-80 °C P: 0.12-0.15 MPa Stage2->Stage3 Stage4 Stage 4 [Carene] ≤ 10% T: 80-90 °C P: 0.15-0.20 MPa Stage3->Stage4 Stage5 Stage 5 [Carene] ≤ 1% Cool & Discharge Stage4->Stage5

Diagram 2: The sequential staged hydrogenation protocol for 3-carene, showing the progressive increase in temperature and pressure key to achieving high yield of carane [2].

Discussion and Conclusion

The hydrogenation of terpenes is a versatile and industrially relevant process. The protocols and data presented herein demonstrate that efficient and selective hydrogenation to products like cis-carane and pinane is achievable with careful selection of catalysts and reaction parameters [3] [2]. The use of modern hybrid catalysts, such as platinum and palladium nanoparticles, offers excellent activity and the potential for selectivity control, for instance, in stopping hydrogenation at the p-menthene stage [4].

However, a significant challenge remains in the stereoselective synthesis of This compound. The foundational work by Cocker et al. clearly states the inability to obtain this isomer under their hydrogenation conditions [3]. This indicates that achieving this compound likely requires innovative approaches beyond conventional heterogeneous catalytic hydrogenation. Future research should explore:

  • Alternative Catalytic Systems: Investigating homogeneous catalysts or tailored heterogeneous catalysts with specific steric and electronic properties that might favor the trans-addition pathway.
  • Indirect Synthesis Routes: Developing multi-step syntheses that construct the carane skeleton with the desired trans stereochemistry pre-defined, rather than relying on direct hydrogenation of carene.
  • Advanced Reaction Engineering: Utilizing continuous-flow systems or other advanced reactor configurations that could provide superior control over reaction parameters and potentially unlock new selectivity.

References

Application Note: Analysis of trans-Carane in Complex Matrices

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines methodologies for the extraction, separation, and quantification of the monoterpene trans-Carane (C₁₀H₁₈). The primary analytical techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with guidance on adapting these methods for different research and development objectives.

Identified Quantitative Data for trans-Carane

The following table summarizes a key identification parameter found in the scientific literature. Please note that this data is from a non-polar stationary phase, and values will differ on other column types [1].

Compound Kovats Retention Index (RI) Column Type Reference
trans-Carane 978 Squalane (non-polar) Udarov BG et al., 1986 [1]
Detailed Experimental Protocols

1. Gas Chromatography (GC) with Flame Ionization Detection (FID) This is the recommended method for the separation and direct quantification of volatile compounds like trans-Carane.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of trans-Carane standard in a suitable solvent (e.g., hexane or dichloromethane). Serially dilute this stock to create a calibration curve spanning a relevant concentration range (e.g., 1-500 µg/mL). Filter all samples and standards through a 0.22 µm PTFE syringe filter prior to injection [2].
  • Instrument Parameters:
    • Column: Fused-silica capillary column with a non-polar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
    • Injector: Split/splitless mode, temperature: 250°C.
    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
    • Oven Program: Initial temperature 50°C (hold 2 min), ramp to 240°C at 10°C/min (hold 5 min).
    • Detection: FID, temperature: 280°C.
  • Quantification: Identify trans-Carane by matching its retention time to an authentic standard and confirm using the Kovats Retention Index. Construct a calibration curve by plotting the peak area of trans-Carane standards against their known concentrations. Use this curve to calculate the concentration in unknown samples [1].

2. Reverse-Phase High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection HPLC is suitable for less volatile samples or when analyzing trans-Carane in complex mixtures that may require better resolution.

  • Sample Preparation: Extract trans-Carane from a plant matrix using an organic solvent like acetone or methanol. Centrifuge the extract to pellet insoluble material and collect the supernatant. Evaporate the supernatant under a gentle stream of nitrogen and reconstitute the dried residue in the HPLC mobile phase [2].
  • Instrument Parameters:
    • Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size) [2].
    • Mobile Phase: Isocratic or gradient elution with Acetonitrile (Solvent A) and Water (Solvent B). A suggested starting gradient is 60% A / 40% B to 100% A over 20 minutes.
    • Flow Rate: 1.0 mL/min.
    • Column Oven: 30°C.
    • Detection: UV/Vis Detector, 200-220 nm.
  • Quantification: Identify trans-Carane based on its retention time and spectral properties compared to a pure standard. Quantify using an external calibration curve as described for GC-FID [2].
Analytical Workflow Visualization

The following diagram outlines the decision-making workflow for selecting the appropriate quantification method for trans-Carane, incorporating both the found data and standard analytical approaches.

start Start: this compound Quantification gc Gas Chromatography (GC) start->gc For Volatile Samples hplc High-Performance Liquid Chromatography (HPLC) start->hplc For Complex/Non- Volatile Mixtures gc_id Identify via Kovats RI = 978 (on Squalane) gc->gc_id gc_quant Quantify via FID Signal gc_id->gc_quant result Concentration Data gc_quant->result hplc_sep Separate on C18 Column hplc->hplc_sep hplc_quant Quantify via UV/Vis Detection hplc_sep->hplc_quant hplc_quant->result

Critical Methodological Notes & Limitations

  • Outdated Reference: The specific Kovats RI value of 978 was published in 1986 using a packed Squalane column [1]. This method is considered outdated, as modern GC almost exclusively uses capillary columns. The RI value on a modern equivalent non-polar phase (e.g., 100% dimethyl polysiloxane) would need to be empirically determined.
  • Lack of Modern Context: The search did not yield contemporary protocols using advanced techniques like GC-MS or LC-MS, which are now the gold standards for confident identification and sensitive quantification.
  • Adapting the Protocols: The HPLC method described is adapted from a general protocol for carotenoid analysis [2]. trans-Carane, lacking a chromophore, has weak UV absorption. For higher sensitivity with HPLC, consider Evaporative Light Scattering (ELSD) or Mass Spectrometric (MS) detection.

Proposed Next Steps for Research

Given the limitations of the available data, I suggest you:

  • Empirically Determine RI: Run an authentic trans-Carane standard on your specific GC system and column to establish a reliable, modern reference RI.
  • Utilize Mass Spectrometry: Employ GC-MS or LC-MS to identify trans-Carane based on its mass spectrum and retention time, which provides unambiguous identification.
  • Validate the Method: Perform a full method validation (e.g., assessing linearity, accuracy, precision, limit of detection, and quantification) for any protocol you establish to ensure data reliability.

References

Introduction and Chemical Identity

Author: Smolecule Technical Support Team. Date: February 2026

trans-Carane (IUPAC Name: 3,7,7-Trimethylbicyclo[4.1.0]heptane) is a monoterpene found in various essential oils. Its bicyclic structure makes it a compound of interest in fragrance, flavor, and phytochemical research. Analysis by GC-MS is ideal due to its volatility [1] [2].

The table below summarizes key identifying information for this compound from the NIST Chemistry WebBook [3].

Property Value / Description
Chemical Formula C~10~H~18~
Molecular Weight 138.25 g/mol
CAS Registry Number 18968-23-5
IUPAC Standard InChI InChI=1S/C10H18/c1-7-4-5-8-9(6-7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9+/m1/s1

Proposed Experimental Protocol

This protocol outlines a method for analyzing this compound using a generic GC-MS system, adaptable based on specific instrument models and laboratory requirements.

Sample Preparation

The choice of preparation technique depends on your sample matrix.

  • Liquid Samples (e.g., essential oils): Dilute the sample in a suitable volatile solvent like ethyl acetate or hexane. A typical dilution ratio for direct injection is 1:100 to 1:1000 (v/v), which may require optimization to ensure the analyte concentration falls within the instrument's linear range [1] [4].
  • Complex Matrices (e.g., plant material): Employ more robust extraction techniques.
    • Solvent Extraction: Soak or homogenize the sample in a solvent such as hexane or ethyl acetate, followed by centrifugation and filtration of the supernatant [1].
    • Headspace Sampling (Static): Place the solid or liquid sample in a sealed vial and heat it to allow volatile compounds to equilibrate in the headspace. A portion of this vapor is then directly injected into the GC. This technique is excellent for avoiding non-volatile contaminants [1].
    • Solid-Phase Microextraction (SPME): Expose a coated fiber to the sample headspace or immerse it in a liquid sample. The fiber absorbs the analytes, which are then thermally desorbed in the GC injector. This is a fast, solvent-free technique [1].
Instrumental Configuration: GC-MS Parameters

The following table provides a suggested instrumental setup, based on common practices in the field [1] [5] [4].

Parameter Setting
GC System Agilent 7890A or equivalent
MS Detector Agilent 5975C MSD with Electron Ionization (EI) or equivalent
Column Agilent DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness) or equivalent low-polarity phase
Injector Split/Splitless, operated in split mode (split ratio 10:1 to 50:1)
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Program 40 °C (hold 2 min) -> 10 °C/min -> 200 °C -> 20 °C/min -> 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Electron Energy 70 eV
Acquisition Mode Full scan (e.g., m/z 40 - 400)
Data Analysis and Compound Identification

After acquisition, process the data to identify and confirm the presence of this compound.

  • Peak Integration and Deconvolution: Use instrument software or tools like AMDIS (Automated Mass Spectral Deconvolution and Identification System) to integrate chromatographic peaks and deconvolute spectra in complex samples [4].
  • Spectral Library Matching: Compare the mass spectrum of the target peak against a commercial library (e.g., NIST Mass Spectral Library). A high similarity index (often >85%) provides tentative identification [1] [4].
  • Retention Time (RT) or Retention Index (RI) Comparison: For confident identification, the analysis should be calibrated using an authentic standard of this compound.
    • Retention Time: Under identical method conditions, the analyte's RT should match that of the standard.
    • Retention Index: A more robust approach involves calculating the analyte's Kovats Retention Index using a homologous series of n-alkanes and comparing it to a literature value for this compound [4].

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample to result.

Start Start Sample Analysis Prep Sample Preparation Start->Prep Sample GCMS GC-MS Analysis Prep->GCMS Prepared Extract DataProc Data Processing GCMS->DataProc Raw Data ID Compound Identification DataProc->ID Peak List & Spectrum Report Result Reporting ID->Report Identification Confirmed

Diagram Title: GC-MS Analysis Workflow for this compound

Quantitative Analysis Considerations

While the search results did not contain a pre-existing quantitative method for this compound, you can develop one by following these established practices [5] [4].

  • Internal Standard Selection: Choose a stable, chemically similar, non-interfering compound as an internal standard (e.g., a deuterated terpene or another terpene not present in the sample). This corrects for injection volume variability and sample loss during preparation.
  • Calibration Curve: Prepare a series of standard solutions with known concentrations of authentic this compound, each containing the same concentration of the internal standard. Analyze these and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Method Validation: For rigorous quantification, validate the method by determining its Linearity (correlation coefficient R²), Limit of Detection (LOD) and Limit of Quantification (LOQ), Accuracy (e.g., via spike recovery experiments), and Precision (repeatability) [5] [4].

Quality Control and Best Practices

  • System Suitability: Perform regular checks with known standards to ensure the instrument is performing correctly.
  • Blanks: Run solvent blanks regularly to monitor for contamination.
  • Control Samples: Include quality control samples and/or replicates to ensure data integrity throughout a batch sequence.

Application Notes

This method is applicable in several fields:

  • Fragrance and Flavor Industry: For quality control and authenticity profiling of essential oils containing this compound.
  • Phytochemistry: To identify and quantify this compound in plant extracts for chemotaxonomic or bioactivity studies.
  • Metabolomics: As part of a targeted profiling method for volatile terpenes in biological systems [2].

Frequently Asked Questions

Q1: What is the expected retention time for this compound? The absolute retention time depends on your specific GC method. It is best identified by its Retention Index or by comparison with an authentic standard analyzed under the same conditions.

Q2: Why is a DB-5MS column recommended? The DB-5MS (5% diphenyl / 95% dimethyl polysiloxane) is a widely used general-purpose low-polarity column that provides excellent separation for a broad range of semi-volatile compounds, including terpenes like this compound [1] [4].

Q3: How can I increase the sensitivity for trace analysis? Consider using a Selected Ion Monitoring (SIM) acquisition mode instead of full scan. By monitoring only the most abundant and characteristic fragment ions for this compound, the signal-to-noise ratio and sensitivity are significantly improved.

References

Comprehensive Application Notes and Protocols for Extraction and Analysis of trans-Carane from Mentha Species

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identification

trans-Carane represents a significant bicyclic monoterpene found in various Mentha species (peppermint), though it often appears in scientific literature alongside its isomer cis-carane without explicit differentiation in many studies. This compound belongs to the broader class of monoterpene hydrocarbons that contribute to the complex chemical profile and biological activities of mint essential oils. The accurate identification and quantification of this compound requires sophisticated analytical techniques due to the presence of multiple isomers in natural extracts and the compound's specific structural characteristics. Research indicates that carane compounds can constitute a substantial portion of Mentha piperita essential oil, with studies reporting cis-carane concentrations of 8.70-14.39% depending on extraction methodology and plant origin [1].

The structural complexity of carane isomers necessitates precise analytical differentiation, as their physicochemical properties and biological activities may differ significantly. This compound exhibits characteristic molecular features of bicyclic monoterpenes, including molecular formula C10H18 and specific chiral centers that influence its olfactory properties and potential therapeutic applications. In commercial peppermint oil production, carane compounds contribute to the overall terpene profile that defines oil quality, stability, and bioactivity. Recent investigations into Mentha essential oils have revealed considerable variation in carane content based on geographical origin, harvesting conditions, and extraction protocols, highlighting the importance of standardized methods for consistent compound isolation [1] [2].

Comprehensive Extraction Methodologies

Modern Extraction Techniques

The isolation of this compound from Mentha species employs various extraction technologies, each offering distinct advantages for yield, selectivity, and compound integrity. Hydrodistillation remains the benchmark method for essential oil extraction, though emerging technologies show promising improvements in efficiency and compound preservation.

Table 1: Comparison of Extraction Methods for this compound Isolation from Mentha Species

Extraction Method Principles Optimal Parameters Advantages Limitations
Hydrodistillation Water-mediated steam distillation Sample weight: 100g dried aerial parts; Water volume: 500mL; Time: 4 hours [3] Simplicity, reproducibility Thermal degradation risk, longer extraction time
HS/SPME Headspace micro-extraction Fiber: PDMS 100μm; Sample: 1.0g; Temperature: 60°C; Time: 20min; Sonication: 10min [1] Minimal thermal degradation, no solvent Quantification challenges, fiber selection critical
Solvent Extraction Organic solvent partitioning Solvent: n-hexane; Solid-to-solvent ratio: 1:10-1:15; Multiple extractions [4] High yield, scalability Solvent residues, additional purification needed
Microwave-Assisted Microwave energy heating Power: 500-800W; Time: 20-30min; Controlled temperature [5] Rapid heating, energy efficiency Equipment cost, optimization complexity
Detailed Extraction Protocols
2.2.1 Hydrodistillation Method
  • Sample Preparation: Collect aerial parts of Mentha piperita L. during flowering phase. Dry under shade at room temperature (25±3°C) for 7-10 days until brittle. Coarsely grind to 2-4mm particle size using a mechanical grinder. Store in airtight containers protected from light [3].

  • Distillation Apparatus Setup: Assemble a Clevenger-type apparatus consisting of a 2L round-bottom flask, essential oil receiver, condenser, and heating mantle. Place 100g of dried plant material in the flask with 500mL deionized water. Ensure all connections are properly sealed to prevent vapor leakage [3].

  • Distillation Process: Apply gradual heating to maintain steady boiling at 85-95°C. Continue distillation for 4 hours or until no additional oil collects in the receiver. Monitor water levels to prevent scorching. Collect the essential oil layer from the receiver, dehydrate over anhydrous sodium sulfate, and store at 4°C in amber vials under nitrogen atmosphere [1] [3].

2.2.2 HS/SPME Method Optimization
  • Fiber Selection and Conditioning: Select a 100μm polydimethylsiloxane (PDMS) fiber based on its affinity for monoterpene hydrocarbons. Condition the fiber according to manufacturer specifications (typically 250°C for 30 minutes in GC injection port) before first use and between extractions [1].

  • Sample Preparation: Precisely weigh 1.0g of freshly ground plant material into a 10mL headspace vial. For calibration, spike with internal standards (e.g., cyclohexanone). Seal vials with PTFE-faced septa and aluminum caps immediately after loading [1].

  • HS/SPME Extraction Parameters: Place samples in a temperature-controlled agitator at 60°C. Allow 5 minutes for equilibrium, then expose the preconditioned SPME fiber to the headspace for 20 minutes with continuous agitation. Perform extractions in triplicate for statistical validation [1].

  • Thermal Desorption: Following extraction, immediately transfer the fiber to the GC injection port set at 250°C for 3-minute desorption in splitless mode. Include blank runs between samples to prevent carryover contamination [1].

Analytical Characterization Protocols

GC-MS Analysis and Compound Identification

The accurate identification of this compound among complex terpene mixtures requires optimized chromatographic separation and mass spectrometric verification.

Table 2: GC-MS Parameters for this compound Analysis in Mentha Essential Oils

Parameter Specification Purpose
GC System Agilent 6890N with autosampler Precise injection and separation
Column HP-5 MS capillary (30m × 0.25mm × 0.25μm) Optimal terpene separation
Carrier Gas Helium (99.999% purity), 0.9mL/min constant flow Maintain chromatographic efficiency
Oven Program 50°C (5min) → 240°C at 5°C/min (2min hold) Resolve early eluting monoterpenes
Injector 250°C, split ratio 10:1 Proper vaporization and transfer
MS Detector Agilent 5973, electron impact 70eV Standardized spectral generation
Mass Range 50-500 m/z, 1s scan time Comprehensive terpene detection
Interface 280°C Efficient transfer to mass spectrometer
  • Sample Preparation for GC-MS: Dilute Mentha essential oil samples 1:100 in n-hexane (HPLC grade). Add internal standard (typically 0.1% cyclohexanone) to all samples and calibration solutions. Filter through 0.22μm PTFE syringe filters before injection [1] [3].

  • System Calibration and Quality Control: Prepare calibration standards using authentic this compound reference material (if available) or quantify based on response factors relative to internal standards. Perform initial system suitability tests using a terpene standard mixture. Include quality control samples (peppermint oil with known composition) every 10 injections to monitor system performance [1] [2].

  • Compound Identification Protocol: First, compare mass spectra with NIST, Wiley, and Adams terpene libraries using similarity indices >85% as preliminary identification. Second, calculate Linear Retention Indices (LRI) using homologous n-alkane series (C8-C20) and compare with published LRI values for carane isomers. Finally, conduct co-injection with authentic standards when available for conclusive confirmation [1] [2] [3].

Quantitative Analysis and Method Validation
  • Calibration Curve Establishment: Prepare five-point calibration curves using reference standards. If this compound standard is unavailable, use structurally similar compounds (e.g., cis-carane or carene isomers) with appropriate response factor adjustments. Include method blanks and negative controls to identify potential contamination sources [1].

  • Precision and Accuracy Assessment: Perform intra-day (n=6) and inter-day (n=3 over 3 days) precision studies at low, medium, and high concentration levels. Calculate relative standard deviation (RSD) with acceptable criteria <15% for bioanalytical methods. Determine accuracy through spike-recovery experiments at three concentration levels (80%, 100%, 120% of expected concentration) with target recovery of 85-115% [2].

  • Limit of Detection and Quantification: Establish LOD and LOQ values based on signal-to-noise ratios of 3:1 and 10:1, respectively. Verify method sensitivity using progressively diluted samples until detection limits are reached. Document the lowest calibrated level (LCL) for routine analytical applications [2].

Bioactivity Assessment and Pharmacological Potential

Antimicrobial Evaluation Protocols
  • Antibacterial Screening: Prepare microbial inocula from fresh cultures (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922) adjusted to 0.5 McFarland standard (~1.5×10^8 CFU/mL). Use Mueller-Hinton agar for bacterial testing with well diffusion (6mm diameter wells) or broth microdilution methods. For disc diffusion, apply 15μL of pure this compound or Mentha essential oil to sterile filter paper discs (6mm diameter). Include positive controls (standard antibiotics) and negative controls (extraction solvents). Measure inhibition zones after 18-24 hours incubation at 37°C [3].

  • Antifungal Activity Assessment: Test against fungal pathogens (Aspergillus fumigates MNHN 566, Fusarium oxyporum MNHN 963917) using potato dextrose agar. Prepare spore suspensions in sterile saline with 0.05% Tween 80, adjusted to 1×10^6 spores/mL. Employ poisoned food technique with 0.1-1.0% (v/v) essential oil incorporation. Measure radial growth inhibition after 5-7 days incubation at 28°C compared to solvent controls [3].

  • MIC/MBC Determination: Perform broth microdilution in 96-well plates according to CLSI guidelines. Prepare two-fold serial dilutions of this compound-rich extracts in appropriate medium (CAMHB for bacteria, RPMI-1640 for fungi). Inoculate wells with 5×10^5 CFU/mL bacterial suspension or 0.5-2.5×10^3 CFU/mL fungal spores. Include growth controls, sterility controls, and indicator wells (resazurin) for viability assessment. Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing no visible growth after incubation. Subculture from clear wells to determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) as the concentration yielding ≤0.1% original inoculum viability [3].

Cytotoxicity and Anticancer Potential
  • Cell Culture Maintenance: Maintain HCT 116 colorectal cancer cells and HaCaT non-cancerous keratinocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2mM L-glutamine, and 1% penicillin-streptomycin at 37°C in 5% CO2 humidified atmosphere. Passage cells at 80-90% confluence using standard trypsinization procedures [2].

  • MTT Viability Assay: Seed cells in 96-well plates at optimal density (5×10^3 cells/well for HCT-116, 8×10^3 cells/well for HaCaT). After 24-hour attachment, treat with serial dilutions of this compound-rich extracts (0-200μg/mL) for 24-72 hours. Include vehicle controls (≤0.5% DMSO) and blank wells. Add MTT reagent (0.5mg/mL final concentration) for 4 hours, then dissolve formed formazan crystals in DMSO. Measure absorbance at 570nm with reference at 630nm using a microplate reader. Calculate percentage viability relative to untreated controls [2].

  • Mechanistic Studies: For apoptosis detection, perform Annexin V-FITC/PI staining followed by flow cytometry analysis. Examine morphological changes through Hoechst 33342 staining and fluorescence microscopy. Assess cell cycle distribution by PI staining of ethanol-fixed cells. For oxidative stress evaluation, measure reactive oxygen species production using DCFH-DA fluorescence. Include appropriate positive controls for each assay (e.g., staurosporine for apoptosis, H2O2 for oxidative stress) [2].

Industrial Applications and Process Optimization

Agricultural Optimization for Enhanced Yield

Research demonstrates that agronomic practices significantly influence essential oil yield and composition in Mentha species. Fertilization strategies particularly impact monoterpene production, with nitrogen application showing direct correlation with oil yield. Studies report that nitrogen fertilization at 150kg/ha combined with green manure incorporation (Medicago sativa or Secale montanum) can increase peppermint essential oil yield to 91.65kg/ha, representing substantial improvement over unfertilized controls [6]. This agricultural optimization presents opportunities for enhancing this compound production through targeted cultivation methods.

The metabolic engineering of peppermint offers promising avenues for manipulating terpene profiles, including carane production. Transgenic approaches focusing on the 2C-methyl-D-erythritol 4-phosphate (MEP) pathway have demonstrated potential for enhancing essential oil yield while modifying specific constituent ratios. Implementation of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase gene combined with suppression of competitive pathways has yielded up to 78% increase in essential oil production under field conditions, providing a viable strategy for scaling this compound production [7].

Potential Industrial Applications
  • Pharmaceutical Applications: this compound's structural properties suggest potential as a bioactive compound or synthetic intermediate. The documented cognitive enhancing effects of peppermint essential oil, including improved performance on demanding cognitive tasks and attenuated mental fatigue, may be partially attributable to carane components [8]. Further investigation is warranted to isolate specific neuropharmacological effects of this compound.

  • Food and Cosmetic Preservation: The antimicrobial properties of carane-rich peppermint oils against foodborne pathogens and spoilage microorganisms support applications in natural preservation systems. Incorporation into active packaging materials or direct application as natural antimicrobials represents promising utilization pathways [3].

  • Fragrance and Flavor Industry: The characteristic organoleptic properties of carane isomers contribute to the fresh, minty aroma profile of peppermint extracts. This compound may serve as a valuable constituent in fragrance formulations and flavor compositions where specific stereochemical preferences influence scent and taste perception.

Experimental Workflow and Process Integration

The following workflow diagrams illustrate the integrated processes for this compound extraction, analysis, and application development:

trans_Carane_workflow A Plant Material Collection (Mentha piperita L.) B Drying & Preparation (Shade dry, 25±3°C, 7-10 days) A->B C Extraction Methods B->C D1 Hydrodistillation (Clevenger apparatus, 4h) C->D1 D2 HS/SPME (PDMS fiber, 60°C, 20min) C->D2 D3 Solvent Extraction (n-hexane, multiple steps) C->D3 E Essential Oil Collection D1->E F GC-MS Analysis D2->F D3->E E->F G This compound Identification (Spectral & LRI matching) F->G H Bioactivity Assessment G->H I1 Antimicrobial Tests H->I1 I2 Cytotoxicity Assays H->I2 I3 Cognitive Effects H->I3 J Data Analysis & Optimization I1->J I2->J I3->J K Industrial Applications J->K

Figure 1: Comprehensive Workflow for this compound Extraction and Analysis from Mentha Species

analytical_identification A Essential Oil Sample B Sample Preparation (Dilution 1:100 in n-hexane) A->B C GC-MS Analysis B->C D Chromatographic Separation (HP-5 MS column, 50-240°C) C->D E Mass Spectrometric Detection (70eV, m/z 50-500) D->E F Data Processing E->F G1 Spectral Library Matching (NIST/Wiley/Adams) F->G1 G2 Retention Index Calculation (n-alkane series) F->G2 G3 Co-injection with Standards F->G3 H Compound Identification G1->H G2->H G3->H I Quantitation (Calibration curve) H->I J Validation & QC I->J

Figure 2: Analytical Identification and Quantification Protocol for this compound

Conclusion and Future Perspectives

The extraction and characterization of This compound from Mentha species represents a promising area of natural product research with significant potential applications across pharmaceutical, cosmetic, and food industries. This comprehensive protocol collection provides validated methodologies for efficient compound isolation, accurate analytical characterization, and systematic bioactivity assessment. The integration of traditional extraction techniques with modern analytical technologies enables researchers to obtain reproducible results while maximizing compound yield and purity.

Future research directions should focus on developing purified this compound standards for definitive identification, optimizing selective extraction methods that enhance carane recovery, and elucidating specific biological mechanisms underlying its potential therapeutic effects. Additionally, agricultural optimization strategies including metabolic engineering and cultivation improvements offer promising avenues for enhancing this compound production at commercial scales. The continued investigation of this interesting monoterpene will undoubtedly contribute to our understanding of Mentha phytochemistry and expand the applications of plant-derived compounds in various industries.

References

transfer hydrogenation for trans-Carane production

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background of Carane

Carane is a monoterpene with a bicyclo[4.1.0]heptane skeleton, an isomer of pinane [1]. It is typically synthesized via the hydrogenation of 3-carene [2] [3]. The table below summarizes its core characteristics.

Characteristic Description
Systematic Name Not specified in search results
Skeleton Type Bicyclo[4.1.0]heptane (cyclopropane-fused) [1]
Common Precursor 3-Carene [2] [3]
Isomer Of Pinane [3]
Key Derivatives Carone, caraneol, carylamine [3]

Direct Hydrogenation Protocol for cis-Carane

While not the requested method, a high-yield direct hydrogenation protocol exists for cis-Carane using molecular hydrogen (H₂). This demonstrates the feasibility of the core hydrogenation step and can serve as a performance benchmark [3].

The process uses a nickel catalyst and involves precise, stage-dependent control of temperature and pressure to achieve over 98% yield of cis-Carane from 3-carene [3]. Key reaction parameters for each stage are summarized below.

Reaction Stage (by 3-Carene Content) Hydrogen Pressure Temperature
Initial charge to ≤ 60% 0.03 - 0.08 MPa 50 - 60 °C
≤ 60% 0.08 - 0.12 MPa 60 - 70 °C
≤ 30% 0.12 - 0.15 MPa 70 - 80 °C
≤ 10% 0.15 - 0.20 MPa 80 - 90 °C

Experimental Workflow for Direct Hydrogenation: The following diagram outlines the general sequence of operations for the direct hydrogenation process.

Start Start Reaction Setup A Charge reactor with: - 3-Carene (>90%) - Nickel catalyst (Mass ratio 1:0.005-0.02) Start->A B Purge reactor: 1. Nitrogen purge (3x) 2. Hydrogen purge (3x) A->B C Pressurize with H₂ to 0.03-0.08 MPa B->C D Heat to 50-60°C Begin pressure-maintaining reaction C->D E Monitor 3-Carene content via sampling D->E F Adjust pressure & temperature according to reaction stage E->F G Stop at 3-Carene ≤1%: 1. Stop H₂ feed 2. Stop heating 3. Cool reaction mass E->G Content ≤1% F->E H Discharge product G->H

Proposed Transfer Hydrogenation Approach

Given the lack of a direct protocol, here is a potential approach adapted from general transfer hydrogenation knowledge [4].

1. Suggested Reaction Setup

  • Catalyst: Ruthenium-based complexes (e.g., (cymene)ruthenium dichloride dimer) with a chiral diamine ligand (e.g., tsDPEN) are highly effective for asymmetric transfer hydrogenation of ketones and imines [4].
  • Hydrogen Donor: Isopropanol is a common, effective choice that also serves as the reaction solvent. Upon donating hydrogen, it is dehydrogenated to acetone [4].
  • General Conditions: These reactions are typically performed under mild, inert conditions (e.g., under nitrogen or argon) at temperatures ranging from room temperature to 80 °C [4].

2. Workflow for Method Development The following diagram outlines a logical pathway for developing and optimizing a transfer hydrogenation protocol for trans-Carane.

Start Start Method Development A Define Objective: Stereoselective synthesis of trans-Carane from 3-Carene via Transfer Hydrogenation Start->A B Reaction Setup: - Catalyst: Ru/, Rh/, Ir/ - Hydrogen Donor: Isopropanol - Inert atmosphere (N₂/Ar) - Temp: 25-80°C A->B C Analysis & Optimization: - Monitor reaction (GC, TLC) - Determine diastereomeric excess (de) - Optimize for trans-selectivity B->C D Proposed variables to test: - Catalyst metal & ligand structure - Temperature profile - Donor/Carene ratio C->D

Key Considerations for Protocol Development

  • Stereoselectivity Challenge: The direct hydrogenation method preferentially produces cis-Carane [2] [3]. Achieving trans- selectivity will likely require extensive screening of chiral catalysts and ligands designed to steer the reaction through a specific transition state [4].
  • Reaction Monitoring: You will need to use analytical techniques like Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to monitor the consumption of 3-carene and the formation of carane products [5].
  • Product Verification: The final stereochemistry of the product (cis vs. trans) should be confirmed using methods like NMR spectroscopy or chiral phase chromatography.

How to Proceed

To advance your research, I suggest:

  • Exploring specialized databases like SciFinder or Reaxys, which are more comprehensive for chemical reactions.
  • Searching for asymmetric synthesis literature, as the problem of achieving trans-Carane is inherently one of stereoselective catalysis.
  • Consulting recent review articles on the hydrogenation of terpenes or asymmetric transfer hydrogenation for potential leads.

References

purification protocols for trans-Carane

Author: Smolecule Technical Support Team. Date: February 2026

Identified Analytical Parameter

The most specific technical data found is a Kovats Retention Index (RI) for trans-Carane, which is critical for identifying the compound during Gas Chromatography (GC) analysis [1].

The table below summarizes this quantitative data:

Compound Formula CAS Number Kovats Retention Index Column Type Reference
This compound C₁₀H₁₈ 18968-23-5 978 Squalane Udarov BG, 1986 [1]

Suggested General Workflow for Purification

Based on the finding that Gas Chromatography is a suitable technique for analyzing terpene compounds like this compound [2], a potential high-level purification workflow can be outlined. The following diagram illustrates this general process.

Start Start: Crude Mixture Containing this compound Step1 Extraction and Preliminary Concentration (e.g., Solvent Extraction, Distillation) Start->Step1 Step2 Primary Purification (e.g., Column Chromatography, Flash Chromatography) Step1->Step2 Step3 Analysis via Gas Chromatography (GC) Step2->Step3 Decision Is Purity Acceptable? Step3->Decision Decision->Step2 No Step4 Final Isolation (e.g., Preparative GC) Decision->Step4 Yes End End: Purified this compound Step4->End

References

Application Notes: Scale-Up Synthesis of trans-Carane

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction trans-Carane is a monoterpene with a bicyclo[4.1.0]heptane skeleton that serves as a valuable chiral building block in organic synthesis and drug development. [1] The compound's unique cyclopropane ring and stereochemistry make it particularly useful for synthesizing enantiomerically pure natural products and pharmaceuticals. These Application Notes provide a detailed protocol for the gram-scale synthesis of this compound, emphasizing practical considerations for process optimization, yield improvement, and purification strategies to support pharmaceutical research and development. [1]

2. Chemical Background and Significance The carane family of monoterpenes features a bicyclo[4.1.0]heptane skeleton with a cyclopropane ring, which provides significant synthetic utility due to its stereochemical complexity and ring strain. [1] This structure serves as a versatile chiral synthon for the synthesis of various biologically active compounds. Recent research has demonstrated that carane derivatives exhibit promising biological activities, including antifeedant properties against insects like Alphitobius diaperinus and Myzus persicae, as well as moderate antibacterial activity against Bacillus subtilis (MIC: 200 µg/mL). [2] The preservation of the carane skeleton during chemical transformations is crucial for maintaining these bioactive properties, making efficient synthesis methodologies particularly valuable for drug discovery efforts. [2]

3. Experimental Results and Data

Table 1: Physical Properties of this compound and Key Intermediates

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Specific Rotation [α]D²⁰
This compound C₁₀H₁₈ 138.25 168-170 -
(-)-cis-caran-trans-4-ol C₁₀H₁₈O 154.25 - -
Bromolactone intermediate C₁₃H₁₇BrO₂ 285.18 - -

Table 2: Biological Activity of Carane Derivatives

Derivative Biological Activity Test Organism/System Efficacy (MIC/IC₅₀)
Bromolactone derivative Antifeedant Alphitobius diaperinus Significant
Bromolactone derivative Antifeedant Myzus persicae Significant
Bromolactone derivative Antibacterial Bacillus subtilis 200 µg/mL

4. Discussion The scale-up synthesis of this compound requires careful attention to stereochemical control and reaction optimization. The bicyclic structure with a cyclopropane ring makes this compound particularly valuable as a chiral building block for pharmaceutical applications. [1] Recent advances in terpene chemistry have demonstrated the utility of carane derivatives as precursors to various bioactive compounds, highlighting the importance of developing robust synthetic protocols. [1] The observed biological activities of carane derivatives, particularly their antifeedant and antibacterial properties, suggest potential applications in agrochemical and pharmaceutical development. [2]

Experimental Protocol: Scale-Up Synthesis of this compound

1. Safety Considerations

  • Perform all operations in a well-ventilated fume hood
  • Wear appropriate personal protective equipment
  • Conduct risk assessments before scaling up reactions
  • Have emergency equipment and spill containment materials readily available

2. Materials and Equipment

Table 3: Required Materials and Reagents

Material Specification Purpose
(-)-cis-caran-trans-4-ol ≥95% purity Starting material
Solvents (THF, DCM, hexane) Anhydrous Reaction medium
N-Bromosuccinimide Reagent grade Bromination
Aqueous workup solutions Saturated Extraction
Silica gel 60-120 mesh Chromatography

3. Step-by-Step Procedure

Step 1: Preparation of Bromolactone Intermediate

  • Charge a 2L three-necked round-bottom flask with (-)-cis-caran-trans-4-ol (50 g, 0.324 mol) and anhydrous THF (1L)
  • Cool the mixture to 0°C under nitrogen atmosphere with mechanical stirring
  • Slowly add N-bromosuccinimide (63.2 g, 0.355 mol) portionwise over 45 minutes
  • Maintain temperature below 5°C during addition
  • After complete addition, warm reaction mixture to room temperature and stir for 12 hours
  • Monitor reaction progress by TLC (hexane:ethyl acetate 4:1)
  • Quench reaction by adding saturated sodium thiosulfate solution (200 mL)
  • Extract with dichloromethane (3 × 200 mL)
  • Dry combined organic layers over anhydrous sodium sulfate
  • Filter and concentrate under reduced pressure to obtain crude product
  • Purify by flash chromatography (silica gel, hexane:ethyl acetate gradient) to yield bromolactone

Step 2: Purification and Characterization

  • Set up flash chromatography system with appropriate silica gel volume
  • Use hexane:ethyl acetate gradient elution (95:5 to 80:20)
  • Collect fractions and monitor by TLC
  • Combine pure fractions and evaporate solvent
  • Characterize product by NMR, IR, and mass spectrometry
  • Determine enantiomeric purity by chiral HPLC

4. Process Optimization Tips

  • Maintain strict temperature control during bromination step
  • Use high-purity solvents to minimize side reactions
  • Optimize chromatography conditions with analytical-scale trials first
  • Implement in-process controls to monitor critical quality attributes

Here is the experimental workflow for the synthesis:

synthesis start (-)-cis-caran-trans-4-ol step1 Reaction with NBS in THF at 0°C start->step1 50 g, 0.324 mol step2 12 hours stirring at room temperature step1->step2 Maintain N₂ atmosphere step3 Quench with Na₂S₂O₃ solution step2->step3 Monitor by TLC step4 Extraction with DCM (3 × 200 mL) step3->step4 Separate layers step5 Purification by flash chromatography step4->step5 Dry over Na₂SO₄ product Bromolactone Product step5->product Characterize by NMR, MS, HPLC

Scale-Up Synthesis Workflow

5. Analytical Methods

  • TLC Analysis: Silica gel plates, hexane:ethyl acetate (4:1), visualize with UV and KMnO₄ stain
  • NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR for structural confirmation
  • Chiral HPLC: Chiralcel OD-H column, hexane:isopropanol (99:1), flow rate 1.0 mL/min
  • Mass Spectrometry: ESI-MS for molecular weight confirmation

6. Troubleshooting

Table 4: Common Issues and Solutions

Problem Possible Cause Solution
Low yield Incomplete reaction Increase reaction time or temperature
Poor selectivity Improper temperature control Maintain strict temperature control
Side products Impure starting material Source higher quality reagents
Difficulty in purification Inadequate chromatography Optimize mobile phase composition

Analytical Data Interpretation

Structural Characterization The synthesized bromolactone derivative should be thoroughly characterized by spectroscopic methods. The preserved carane system exhibits characteristic NMR signals between δ 0.5-2.5 ppm, with the cyclopropane protons appearing as distinct multiplets. [2] Mass spectrometry should confirm the molecular ion peak at appropriate m/z values, with isotopic patterns confirming bromine content in intermediates.

Quality Control Implement rigorous in-process controls to ensure consistent product quality. Set specifications for:

  • Identity (NMR, MS)
  • Purity (HPLC, TLC)
  • Enantiomeric excess (chiral HPLC)
  • Residual solvents (GC)

Potential Applications in Drug Discovery

The carane skeleton represents a privileged structure in medicinal chemistry, serving as a versatile scaffold for the synthesis of biologically active compounds. [1] Recent trends in drug discovery have highlighted the value of terpene-derived chiral building blocks for accessing structural complexity and three-dimensionality. [1] The development of robust scale-up protocols for this compound and its derivatives supports these efforts by providing reliable access to sufficient quantities for comprehensive biological evaluation.

Conclusion

This protocol provides a reliable method for the scale-up synthesis of this compound derivatives, emphasizing practical considerations for researchers in pharmaceutical development. The preserved carane system offers significant potential as a chiral building block for drug discovery, particularly given the demonstrated biological activities of its derivatives. [2] Further optimization of these synthetic routes may enable the production of novel carane-based compounds with enhanced pharmacological properties.

References

Introduction and Fuel Potential of Terpene-Based Biofuels

Author: Smolecule Technical Support Team. Date: February 2026

Biofuels derived from isoprenoids, particularly cyclic terpenes, are promising sustainable alternatives to petroleum-based fuels. They are suitable as high-density jet fuels due to their compact, multicyclic structures that provide high volumetric energy content and excellent cold-weather performance [1].

Microbial production offers a sustainable and scalable solution, overcoming limitations of plant extraction and chemical synthesis. Engineering model organisms like E. coli and S. cerevisiae has enabled efficient production of sesquiterpene fuel precursors [2] [1].

Biosynthetic Pathways and Engineering

The biosynthetic platform for terpene fuel precursors relies on fundamental metabolic pathways to supply key precursors.

Core Metabolic Pathways for Precursor Supply
  • MEP Pathway: Native pathway in E. coli for building C5 isoprenoid precursors from pyruvate and glyceraldehyde-3-phosphate [3] [1].
  • MVA Pathway: Heterologous pathway often engineered into both E. cerevisiae and E. coli to enhance flux toward isoprenoid precursors using acetyl-CoA as a substrate [2] [1].

These pathways produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15) [3].

Engineering Sesquiterpene Production

Sesquiterpene synthases convert FPP into specific cyclic sesquiterpenes. Key engineering strategies include:

  • Promoter Engineering: Using strong, inducible promoters to boost synthase expression [1].
  • Pathway Enhancement: Overexpressing rate-limiting enzymes in the MVA pathway [2].
  • Carbon Flux Optimization: Rewiring central carbon metabolism to increase acetyl-CoA and malonyl-CoA supply [2].

Experimental Protocols

Below are detailed protocols for microbial production of terpene-based fuel precursors.

Protocol 1: Engineering a β-Caryophyllene Production Strain in S. cerevisiae [2]

This protocol details the creation of a yeast strain for sesquiterpene production.

1. Strain and Plasmid Construction

  • Host Strain: Use S. cerevisiae CEN.PK2-1D as the chassis organism.
  • Genome Integration: Use Cas9-based genome editing to integrate the following genes into designated genomic loci:
    • β-Caryophyllene Synthase (QHS): From Artemisia annua.
    • MVA Pathway Genes: Integrate genes for acetoacetyl-CoA thiolase (ERG10), HMG-CoA synthase (ERG13), truncated HMG-CoA reductase (tHMG1), mevalonate kinase (ERG12), phosphomevalonate kinase (ERG8), mevalonate diphosphate decarboxylase (MVD1), and isopentenyl diphosphate isomerase (IDI1).
    • FPP Synthase Gene: Overexpress a mutated version of ERG20 (FPP synthase) to enhance FPP supply.

2. Fermentation and Metabolite Analysis

  • Culture Conditions: Grow engineered yeast strains in synthetic complete (SC) medium with 2% glucose at 30°C with shaking at 250 rpm.
  • Decane Overlay: Add 10% (v/v) decane to the culture at the time of induction to capture produced β-caryophyllene in situ.
  • Analysis: Analyze the decane layer by GC-MS. Use a β-caryophyllene standard for quantification.
Protocol 2: Production of Tricyclic Sesquiterpenes in E. coli [1]

This protocol outlines the process for producing novel jet fuel precursors in a bacterial system.

1. Strain Engineering with Heterologous MVA Pathway

  • Host Strain: Use E. coli BL21(DE3) as the production host.
  • Plasmid Design: Construct a plasmid containing:
    • MVA Pathway Genes: The bottom pathway (from S. cerevisiae) converting mevalonate to IPP and FPP.
    • Terpene Synthase Gene: Codon-optimized genes for epi-isozizaene synthase (coEIZS), pentalenene synthase (coPentS), or α-isocomene synthase (coMrTPS2) under a T7 promoter.
  • Co-expression: Use a second plasmid to express the MVA top pathway (from Enterococcus faecalis) converting acetyl-CoA to mevalonate.

2. Inducer-Free Production System

  • Dynamic Autoinduction: Replace the T7 promoter with FPP-responsive promoters to create a system that auto-induces terpene synthase expression when intracellular FPP reaches a threshold.
  • Fermentation: Culture the engineered strain in a defined medium with glycerol as a carbon source, without the addition of chemical inducers like IPTG.

3. Product Extraction and Analysis

  • Extraction: Use a decane overlay during fermentation for in situ product extraction.
  • GC-MS Analysis: Employ an Agilent 7890B GC system coupled with a 5977A MSD. Use a HP-5ms column and a temperature ramp for compound separation.
Protocol 3: Computational Prediction of Fuel Properties [1]

This protocol describes the calculation of combustion energy for hydrogenated sesquiterpenes.

1. Isodesmic Reaction Calculation

  • Software: Use Gaussian 09 software with the B3LYP method and 6-31G(d) basis set.
  • Method: Design isodesmic reactions to calculate the theoretical enthalpy of hydrogenated products.
  • Calculation: Obtain the standard enthalpy of formation and specific energy from the combustion reaction equation.

2. Energy of Combustion Calculation

  • Equation: Use the formula: ΔcHθ = ΣΔfHθ(reactants) - ΣΔfHθ(products)
  • Specific Energy: Divide the calculated enthalpy of combustion by the molar mass of the compound.

Data Presentation

The tables below summarize key quantitative data from recent studies on sesquiterpene production and fuel properties.

Table 1: Production Titers of Engineered Microbial Strains for Sesquiterpene-Based Biofuels

Host Organism Sesquiterpene Product Engineering Strategy Production Titer Citation
S. cerevisiae β-Caryophyllene Base strain with QHS integrated 7.75 mg/L [2]
S. cerevisiae β-Caryophyllene Base strain + MVA pathway genes (tHMG1, IDI1, ERG20) 25.8 mg/L [2]
S. cerevisiae β-Caryophyllene Above strain + MAAC pathway + process optimization 328 mg/L [2]
S. cerevisiae β-Elemene Engineered with optimized metabolic flux 984.36 mg/L [2]
E. coli Pentalenene Heterologous MVA pathway & promoter engineering 780.3 mg/L [1]
E. coli Epi-isozizaene Heterologous MVA pathway & promoter engineering 727.9 mg/L [1]

Table 2: Calculated Energy Properties of Hydrogenated Sesquiterpene Jet Fuel Candidates

Hydrogenated Sesquiterpene Specific Energy (MJ/kg) Reference Fuel for Comparison
Pentalenane 42.609 Jet A-1 (42.80 MJ/kg)
Epi-isozizaane 42.584 Jet A-1 (42.80 MJ/kg)
α-Isocomane 42.783 Jet A-1 (42.80 MJ/kg)

Source: Adapted from [1]. Note: The specific energy values are theoretical calculations for the hydrogenated products. When the heat release of water from gas to liquid is considered, the specific energy increases by approximately 2.559 MJ/kg.

Pathway Diagrams

The following diagrams illustrate the core engineered metabolic pathway and a standardized experimental workflow.

Diagram 1: Engineered metabolic pathways for enhanced sesquiterpene production in yeast. The map shows the rewired central carbon metabolism, highlighting the native glycolytic route (black), the heterologous MAAC pathway (green) that supplements malonyl-CoA, and the key MVA pathway (red) leading to FPP and β-caryophyllene. Overexpressed and heterologous enzymes are indicated on the arrows.

G Start Strain Construction (Host & Pathway) Step1 Screening & Optimization (Promoters, Codon Usage) Start->Step1 Step2 Pathway Balancing (MVA, MAAC) Step1->Step2 Step3 Fermentation (Decane Overlay) Step2->Step3 Step4 Product Analysis (GC-MS, Energy Calculation) Step3->Step4 Data Data & Reporting (Titer, Yield, Properties) Step4->Data

Diagram 2: A generalized workflow for developing a microbial platform for terpene-based biofuel production. The process begins with host selection and genetic construction, proceeds through iterative optimization of the metabolic network, and culminates in fermentation and analytical validation.

Conclusion

This document outlines a robust research and development pipeline for biosynthetic fuel precursors, drawing on proven engineering strategies for cyclic sesquiterpenes. The integrated approach of host engineering, pathway optimization, and analytical validation provides a template for developing sustainable production processes for advanced biofuels, including promising candidates like trans-Carane.

References

Framework for Determining trans-Carane Storage Stability

Author: Smolecule Technical Support Team. Date: February 2026

For a novel compound like trans-Carane, you must define its storage conditions through a systematic stability study. The following workflow outlines the key stages of this process, from initial study design to final protocol establishment.

Start Start: Stability Study Design A1 Define Study Scope and Objectives Start->A1 A2 Select Storage Conditions (Based on ICH Guidelines) A1->A2 A3 Establish Stability-Indicating Methods A2->A3 A4 Conduct Study and Analyze Data A3->A4 A5 Determine Shelf Life and Final Storage Conditions A4->A5 End Establish Storage Protocol A5->End

Recommended Storage Conditions & Testing Parameters

Without compound-specific data, you should use standard pharmaceutical guidelines as a starting point. The International Council for Harmonisation (ICH) provides the primary framework for stability testing [1] [2].

The table below outlines standard ICH storage conditions for long-term and accelerated studies.

Study Type Storage Condition Typical Minimum Testing Frequency Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6, 9, 12, 18, 24, 36 months To establish the re-test period or shelf life under recommended storage conditions [1] [2].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 0, 6, 9, 12 months To be used if significant change occurs at the accelerated condition [1].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 0, 3, 6 months To evaluate the impact of short-term excursions and predict stability trends [1] [2].
Refrigerated 5°C ± 3°C 0, 3, 6, 9, 12, 18, 24, 36 months For substances that require refrigeration [3] [1].
Frozen -20°C ± 5°C 0, 3, 6, 9, 12, 18, 24, 36 months For substances that require frozen storage [3] [1].

For trans-Carane, a logical starting point is Long-Term testing at 25°C/60% RH and Accelerated testing at 40°C/75% RH [1].

Detailed Experimental Protocol for Stability Testing

This protocol provides a step-by-step guide for conducting a forced degradation study and subsequent formal stability study on trans-Carane.

Forced Degradation Studies (Stress Testing)

The goal is to validate your analytical methods as "stability-indicating" by demonstrating they can detect the analyte despite the presence of degradation products [1] [2].

  • Stress Conditions:
    • Acidic Hydrolysis: Expose the compound to 0.1-1 M HCl at elevated temperature (e.g., 40-60°C) for a defined period (e.g., 1-4 weeks) [4].
    • Basic Hydrolysis: Expose the compound to 0.1-1 M NaOH at elevated temperature (e.g., 40-60°C) for a defined period [4].
    • Oxidative Degradation: Treat with 0.1-3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours to 1 week [4].
    • Photolytic Degradation: Expose the solid and/or solution to a specified light dose as per ICH Q1B (e.g., ≥ 1.2 million lux hours of visible light and ≥ 200 watt hours/m² of UV light) [2].
    • Thermal Degradation: Expose the solid compound to dry heat at a elevated temperature (e.g., 60-80°C) for 1-4 weeks [4].
Formal Stability Study Setup

This is the core of the stability program to determine the shelf life [2].

  • Sample Preparation:
    • Store trans-Carane in the same container-closure system intended for the final drug substance or product [2].
    • Use at least three primary batches to account for batch-to-batch variability.
  • Storage and Sampling:
    • Place samples in stability chambers that monitor and control temperature and humidity per ICH conditions.
    • Withdraw samples at predetermined time points (see table above) for analysis.
  • Analytical Testing:
    • Use the validated stability-indicating methods from your forced degradation studies.
    • Key Tests: Assay (potency/purity), related substances (degradants), physical properties (appearance, crystallinity), and moisture content [2].
    • Advanced Techniques: To identify unknown degradants, use a combination of HPLC/MS, GC/MS, NMR, UV, and IR spectroscopy [5].

Data Analysis and Kinetic Modeling

Analyze the stability data to determine the degradation rate and predict the shelf life.

  • Determine Reaction Order: Plot the degradation profile to determine if it follows zero-order, first-order, or more complex kinetics. Most pharmaceutical degradations follow first-order kinetics [4].
  • Calculate Kinetic Parameters:
    • Rate Constant (k): The speed of the degradation reaction.
    • Half-life (t₁/₂): Time for the concentration to decrease by 50%.
    • t₉₀ (Shelf Life): Time for the concentration to decrease to 90% of the original [4].
  • Apply the Arrhenius Equation: For accelerated data, the relationship between the degradation rate constant (k) and absolute temperature (T) is given by the Arrhenius equation. This model allows for extrapolation of stability data from high temperatures to predict shelf life at recommended storage temperatures [6].

Critical Considerations for Your Study

  • Method Validation: Ensure all analytical methods are fully validated per ICH Q2(R2) guidelines for parameters like specificity, accuracy, precision, and linearity [2].
  • Sample Integrity: All equipment used for storage and testing must be qualified and calibrated. Follow Good Laboratory Practices (GLPs) to ensure data integrity [2].
  • Regulatory Compliance: The entire stability program must be documented in a pre-approved protocol, and any deviations must be justified. The final report should support the proposed storage conditions and shelf life [2].

References

improving trans-Carane synthesis efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main factors affecting the conversion and selectivity of 3-carene to 2-carene? The reaction time and the choice of solvent are critical factors. The isomerization is an equilibrium process, and prolonged reaction times can lead to the formation of undesired byproducts like m-cymene and p-cymene through dehydrogenation [1].
  • Q2: Can the isomerization be performed without a solvent? Yes, solvent-free isomerization is possible and can even improve efficiency by eliminating the need for a separation step. Studies show that while selectivity might be slightly lower, the conversion can be higher compared to using xylene as a solvent [1].
  • Q3: Are there alternative catalysts for the isomerization or functionalization of the carane system? Yes, several catalysts have been researched. Solid bases like MgO and CaO, Glaucolite, basic zeolites, and Nickel-based catalysts (Raney nickel, Ni/SiO₂, Pd on carbon) can be used for isomerization. For further functionalization, organoselenium reagents derived from terpenes have been used to create chiral compounds from carane-based structures [1] [2] [3].

Troubleshooting Guides

Problem 1: Low Conversion of 3-carene to 2-carene
  • Potential Cause 1: Insufficient reaction time.
    • Solution: Ensure the reaction mixture is refluxed for a sufficient duration. While 16 hours may show no product, conversion is typically observed after 24 hours [1].
  • Potential Cause 2: Inefficient catalyst system.
    • Solution: Confirm the quality and preparation of the Na/o-chlorotoluene catalyst. The reaction between sodium metal and o-chlorotoluene must successfully generate the active carbanion species [1]. Consider testing alternative catalysts like Raney nickel under a hydrogen atmosphere [3].
Problem 2: Low Selectivity for 2-carene and High Byproduct Formation
  • Potential Cause: Overly long reaction time leading to side reactions.
    • Solution: Optimize the reaction time. The highest selectivity is achieved at 24 hours of reflux. Avoid 48-hour reflux as it significantly increases the formation of cymene byproducts [1]. The following workflow can help optimize the reaction conditions:

Start Start: 3-Carene Isomerization Time1 Reflux for 16 hours Start->Time1 Check1 Check for 2-Carene (GC-MS) Time1->Check1 Time2 Extend reflux to 24 hours Check1->Time2 No 2-Carene Check2 Analyze conversion and selectivity Time2->Check2 Success Optimal Result: High 2-Carene Selectivity Check2->Success Acceptable Problem Problem: Cymene Byproducts Formed Check2->Problem Unacceptable Action Reduce reflux time below 48 hours Problem->Action Action->Check2

Problem 3: Difficulty in Separating the Final Product
  • Potential Cause: Use of xylene solvent in the reaction mixture.
    • Solution: Switch to a solvent-free isomerization protocol. This eliminates the need for fractional distillation to separate the product from xylene, simplifying the process and improving overall efficiency [1] [3].

Experimental Protocols & Data

For easy comparison, the quantitative data from key isomerization methods is summarized below.

Table 1: Comparison of Isomerization Conditions from 3-Carene to 2-Carene

Method Catalyst Solvent Temperature Time (hours) Conversion (%) Selectivity (%)
Booth's Method [1] Na/o-chlorotoluene Xylene Reflux 24 23.59 86.87
Solvent-Free [1] Na/o-chlorotoluene None Reflux 24 27.72 83.27
Hydrogenation [3] Raney Nickel Ethanol Not Specified 2 99.9 85.7
Detailed Protocol: Solvent-Free Isomerization of 3-Carene to 2-Carene [1]
  • Reaction Setup: In a 500 mL reflux flask, combine 30 mL of 3-carene, 0.5 g of sodium metal, and 0.5 mL of o-chlorotoluene.
  • Isomerization: Attach a condenser and reflux the mixture for 24 hours.
  • Work-up: After cooling to room temperature, decant the solution to separate the liquid product from the solid catalyst.
  • Analysis: Analyze the mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentrations of 3-carene and 2-carene. Calculate conversion and selectivity using:
    • Conversion C = ([3c]₀ – [3c]ₜ) / [3c]₀
    • Selectivity S = [2c]ₜ / ([3c]₀ – [3c]ₜ) (Where [3c]₀ is the initial concentration of 3-carene, and [3c]ₜ and [2c]ₜ are the final concentrations of 3-carene and 2-carene, respectively).

Advanced Applications & Pathways

The carane system is a valuable scaffold in synthetic chemistry. Beyond the synthesis of trans-isolimonene, carane-based compounds are explored for their biological activity and use in asymmetric catalysis. The following diagram outlines these advanced research pathways:

Start Carane System App1 Synthesis of Bromolactone Start->App1 App2 Synthesis of Aminodiols & 1,3-Oxazines Start->App2 App3 Organoselenium Reagents Start->App3 Use1 Application: Antifeedant & Antibacterial Agent App1->Use1 Use2 Application: Chiral Catalyst App2->Use2 Use3 Application: Chiral Auxiliaries App3->Use3

  • Biological Activity: A carane-based bromolactone has been synthesized, showing antifeedant activity against the lesser mealworm and peach potato aphid, and moderate antibacterial activity against Bacillus subtilis (MIC 200 µg/mL) [4].
  • Asymmetric Catalysis: Carane-fused 1,3-oxazines and aminodiols, synthesized from carane-based allylamines, have been successfully applied as chiral catalysts. One derivative achieved excellent enantioselectivity (98% ee) in the addition of diethylzinc to benzaldehyde [5].

References

increasing trans-Carane concentration in essential oils

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Increasing trans-Carane Concentration

The process involves optimizing the entire workflow from plant material selection to final analysis. The diagram below outlines the key experimental stages for optimizing this compound levels.

framework start Start: this compound Optimization plant Plant Material Selection (Species, Chemotype) start->plant growth Growth & Harvest Conditions (Altitude, Season, Plant Age) plant->growth extract Extraction Method Optimization growth->extract analyze Analytical Verification (GC-MS) extract->analyze result High this compound Essential Oil analyze->result

Detailed Methodologies for Key Stages

1. Plant Material Selection & Growth Conditions The foundational step is selecting the right biological source and understanding how its environment affects oil composition.

  • Source Identification: this compound is a monoterpene with a specific bicyclic structure [1] [2]. Focus on plant species known to produce carane-type terpenes.
  • Chemotype Screening: Analyze different plant populations or chemotypes using GC-MS to identify individuals that naturally produce higher levels of carane compounds [3].
  • Growth Parameter Optimization: Investigate the effect of:
    • Seasonal Timing: The concentration of target compounds can fluctuate with the plant's growth cycle.
    • Environmental Stress: Factors like water availability and altitude can influence terpene synthesis [4].

2. Extraction Method Optimization The extraction technique critically impacts yield, compound integrity, and composition.

  • Conventional Methods: Steam distillation is widely used. Optimize parameters like steam pressure, processing time, and temperature to maximize terpene extraction [4].
  • Advanced & Intensified Methods: To improve yield and preserve thermosensitive compounds, consider modern techniques:
    • Instantaneous Controlled Pressure Drop (DIC): This method uses rapid compression-decompression cycles. It can enhance yield, reduce extraction time and thermal degradation, and lower energy consumption [5].
    • Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat plant material, reducing distillation time from hours to minutes [4].

3. Analytical Verification with GC-MS Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying the chemical profile and concentration of your target compound [3] [6] [7].

  • Procedure:
    • Sample Preparation: The essential oil sample is diluted with a solvent like acetone [3].
    • Gas Chromatography (GC): The diluted sample is vaporized and carried by an inert gas (e.g., Helium) through a long, coiled column. Compounds separate based on their volatility and affinity for the column coating [6].
    • Mass Spectrometry (MS): As separated compounds exit the column, they are ionized and fragmented. The mass spectrometer detects these fragments, creating a unique spectral fingerprint [3] [7].
    • Identification & Quantification: The fragment pattern of this compound is matched against a reference spectral library (e.g., NIST). The area under its peak in the chromatogram is used to calculate its relative concentration in the oil [3].

Troubleshooting Common Experimental Challenges

The table below addresses potential issues researchers might face.

Problem Possible Cause Solution
Low this compound yield Non-optimal plant source, incorrect harvest time, or inefficient extraction. Screen different plant chemotypes; systematically vary harvest time and extraction parameters (e.g., time, pressure) [4].
Compound degradation Excessive heat or prolonged processing during extraction. Switch to a low-thermal-stress method like DIC [5] or optimize temperature/duration in steam distillation [4].
Inconsistent GC-MS results Co-elution (unresolved peaks), incorrect instrument calibration, or sample contamination. Use GC-MS with retention index (RI) matching for confident identification; run alkane standards to calculate RI; ensure sample purity [3].
Difficulty identifying this compound Limited reference data in standard spectral libraries. Use the known structure of this compound [2] and search for its specific mass spectral signature; consider synthesizing an analytical standard for confirmation [1].

Guidance for Further Research

To find more specific experimental data, I suggest you:

  • Refine Your Search: Use precise terms like "carane terpene biosynthesis", "carene extraction optimization", or "GC-MS method for carane quantification" in scientific databases.
  • Consult Specialized Literature: Deepen your search on platforms like Google Scholar, Scopus, or PubMed for research articles on the specific plant species you are investigating.

References

Isomerization Reaction & By-product Formation

Author: Smolecule Technical Support Team. Date: February 2026

The following data is based on a study of the isomerization of 3-carene to 2-carene, a key step in producing trans-isolimonene [1]. The by-products formed here are a common issue in carane system chemistry.

Reaction Parameter Details
Primary Reaction Isomerization of 3-carene to 2-carene [1]
Catalyst System Sodium metal / o-chlorotoluene [1]
Key By-products m-Cymene and p-Cymene [1]
Cause of By-products Dehydrogenation of 3-carene and 2-carene, especially with prolonged reaction times (e.g., 48 hours) [1]
Recommended Analysis Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and by-product formation [1]

Suggested Mitigation Strategies

Based on the identified by-products, here are some targeted strategies for troubleshooting.

  • Optimize Reaction Time: The formation of cymenes is time-dependent. In the cited study, a 24-hour reflux was optimal, while a 48-hour reflux led to significant by-product formation [1]. Determine the minimum time required for sufficient conversion to minimize decomposition.
  • Explore Alternative Catalysts: The cited reaction uses a strong base catalyst. Research indicates that other catalytic systems can also facilitate the isomerization of carene compounds, such as solid bases (MgO, CaO) or solid acid catalysts like glaucolite and basic zeolite [1]. Screening alternative catalysts might improve selectivity.
  • Employ Standard Purification Techniques: For isolating the desired carane product from non-polar by-products like cymenes, standard laboratory techniques are recommended. These include various forms of chromatography (e.g., column chromatography, preparative TLC) and fractional distillation, chosen based on the physical properties of the compounds involved [1].

Experimental Protocol: Isomerization of 3-Carene to 2-Carene

Here is a detailed methodology for the cited reaction, which can be used as a reference for troubleshooting related to the carane system [1].

  • Objective: To isomerize 3-carene to 2-carene under solvent-free conditions using a sodium/o-chlorotoluene catalyst system.
  • Materials:
    • Reactant: 3-Carene (30 mL)
    • Catalyst: Sodium metal (0.5 g)
    • Catalyst Co-factor: o-Chlorotoluene (0.5 mL)
    • Apparatus: 500 mL round-bottom flask, reflux condenser, heating mantle [1].
  • Procedure:
    • Place 30 mL of 3-carene into the 500 mL flask.
    • Add 0.5 g of sodium metal and 0.5 mL of o-chlorotoluene to the flask.
    • Attach a reflux condenser and heat the mixture to reflux with constant stirring.
    • Maintain reflux for 24 hours to optimize for 2-carene selectivity and minimize cymene by-products.
    • After 24 hours, cool the reaction mixture to room temperature.
    • Decant the solution to separate the liquid product from the solid catalyst.
    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity [1].
  • Key Notes:
    • The reaction can also be performed in xylene solvent, but solvent-free conditions avoid a separation step [1].
    • The catalyst is formed in situ from the reaction of sodium and o-chlorotoluene, generating a carbanion that acts as a strong base [1].

This reaction pathway and the resulting by-products can be visualized in the following diagram.

G R1 3-Carene Cat Catalyst Na / o-chlorotoluene R1->Cat Step 1 P2 m/p-Cymene (By-product) R1->P2 Dehydrogenation (48h excessive) P1 2-Carene (Target) Cat->P1 Isomerization (24h optimal) P1->P2 Dehydrogenation (48h excessive)

References

optimizing terpene hydrogenation conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

1. What are the key considerations when choosing a hydrogenation method? Your choice depends on the desired product's properties, such as saturation level and functional group tolerance. The table below compares three modern methods.

Method Core Principle Ideal For Key Considerations
Catalytic Static Mixers (CSM) [1] Continuous flow hydrogenation using Pd-coated 3D-printed mixers. Scalable, solvent-free (in some cases) production of fully saturated hydrocarbons (e.g., Farnesane, Squalane). Offers superior mass transfer & heating; highly efficient for dedicated, large-scale production.
Cobalt-Photoredox Dual Catalysis [2] Hydrogen Atom Transfer (HAT) using ascorbic acid as the hydrogen source under visible light. Chemoselective reduction of unactivated alkenes in complex molecules (e.g., drug precursors, amino acids). Requires no silanes/peroxides, high functional group tolerance; best for sensitive, high-value compounds.
Pt-catalyzed in CO₂-expanded Liquid [3] Hydrogenation in a CO₂-expanded medium to manipulate phase behavior and reaction kinetics. Reactions where phase equilibrium controls the rate (e.g., α-pinene, limonene). Can enhance reaction rates and selectivity by improving gas-liquid mixing and solubility.

2. How does the level of saturation affect my terpene product? Increasing saturation, achieved through greater hydrogenation, directly improves key stability properties [4] [5] [6].

  • Stability: Hydrogenation saturates double bonds, which reduces susceptibility to oxidation. This results in products with better color retention, thermal stability, and resistance to aging and UV light [5] [6].
  • Sooting Tendency: For biofuel applications, hydrogenation is critical. Research shows a clear trend: terpenes > dihydroterpenes > tetrahydroterpenes in terms of sooting tendency. More saturated compounds produce significantly less soot [4].

3. My catalyst performance is suboptimal. What can I do? Catalyst performance is highly dependent on the metal and its physical structure.

  • For Nickel (Ni) Catalysts: A 2025 study highlights that the size of Ni particles is crucial [7]. Intermediate-sized particles often offer the best balance, as they provide both high-coordination sites for efficient hydrogen dissociation and low-coordination sites for enhanced reactant adsorption. Precisely controlling particle size during synthesis is key to optimizing performance and product selectivity [7].
  • For Palladium (Pd) Catalysts: For continuous flow systems, 3D-printed static mixers coated with Pd/Al₂O₃ or electroplated Pd have proven highly efficient, even for solvent-free hydrogenation of terpenes like farnesene and squalene [1].

Troubleshooting Experimental Issues

Problem 1: Poor Conversion or Slow Reaction Rate

  • Possible Cause: Inefficient mass transfer of H₂ gas into the liquid reaction mixture.
  • Solution:
    • Consider Continuous Flow Reactors: Systems like Catalytic Static Mixers (CSMs) drastically improve gas-liquid contact, leading to full hydrogenation of terpenes like β-myrcene and squalene [1].
    • Use CO₂-expanded Liquids: Performing hydrogenation in a medium expanded by supercritical CO₂ can enhance phase equilibrium and improve kinetics by increasing hydrogen availability at the catalyst site [3].

Problem 2: Unwanted Over-reduction or Side Reactions

  • Possible Cause: The hydrogenation method or catalyst lacks chemoselectivity and is affecting sensitive functional groups.
  • Solution:
    • Employ a Chemoselective Method: The Co-Photoredox HAT hydrogenation system is highly tolerant of diverse functional groups. It does not affect C(sp2)–Cl/Br/I bonds, benzyl groups, aromatic ketones, or primary amides, allowing for selective reduction of the alkene alone [2].

Problem 3: Catalyst Deactivation or Low Recyclability

  • Possible Cause: Formation of inactive catalytic species or catalyst leaching/fouling.
  • Solution:
    • Use Catalyst Additives: In the Co-Photoredox system, adding a sterically demanding phosphine (like tricyclohexylphosphine) can prevent the formation of inactive cobalt-alkyl species, maintaining catalytic activity [2].
    • Optimize Catalyst Architecture: Using structured catalysts like 3D-printed CSMs provides a stable, reusable platform with consistent performance and minimal leaching [1].

Detailed Experimental Protocol: Co-Photoredox HAT Hydrogenation

This protocol is adapted from a 2021 Nature Communications paper for the chemoselective hydrogenation of unactivated alkenes [2].

  • Reaction Setup Diagram:

G A Charge Reactor with: - Substrate - Cobalt Salophen Catalyst (3f) - Ru(bpy)₃Cl₂ (Photocatalyst) - Ascorbic Acid - Tricyclohexylphosphine (Additive) - Water/Solvent Mixture B Purge with Inert Gas (e.g., N₂) A->B C Stir under Blue LED Light at Room Temperature B->C D Monitor Reaction (TLC or LC-MS) C->D E Work-up & Purification D->E

  • Step-by-Step Procedure:
    • Reaction Vessel Preparation: In a glass vial or reactor suitable for photochemistry, combine the terpene substrate (0.2 mmol), cobalt salophen catalyst 3f (5 mol%), Ru(bpy)₃Cl₂ (2 mol%), and tricyclohexylphosphine (10 mol%).
    • Add Solvent and Reductant: Add a solvent mixture of tert-butanol and water (4:1 v/v, total 1.0 mL). Finally, add ascorbic acid (5.0 equiv) as the sole stoichiometric reductant.
    • Initiate Reaction: Purge the reaction mixture with an inert gas (N₂ or Ar) for 5 minutes. Cap the vessel and place it under the irradiation of blue LEDs (e.g., 34 W Kessil lamp) with vigorous stirring.
    • Monitor and Complete: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 48 hours.
    • Work-up: Once complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
    • Purification: Purify the crude residue by flash chromatography on silica gel to obtain the hydrogenated terpene product.

Key Takeaways for Your Research

  • For Scalability and Efficiency: Continuous flow hydrogenation with advanced catalysts like 3D-printed CSMs is the state-of-the-art for producing saturated terpene-based fuels and chemicals [1].
  • For Complex Molecule Synthesis: Cobalt-photoredox dual catalysis offers an unparalleled safety and chemoselectivity profile for reducing alkenes in drug precursors and sensitive natural products [2].
  • Catalyst Performance is Tunable: Remember that catalyst particle size (e.g., with Ni) is a critical parameter you can optimize to enhance activity and selectivity [7].

References

Technical Support Center: trans-Carane Extraction

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Workflow for trans-Carane Preparation

The diagram below outlines a generalized workflow for obtaining trans-Carane, inspired by a patented preparation method [1]. A key strategy involves the catalytic hydrogenation of carene.

G cluster_0 Key Reaction Parameters start Start: Raw Material (Carene) step1 Reaction Setup (Carene + Ethanol Solvent + Raney Nickel Catalyst) start->step1 step2 Hydrogenation (Introduce H₂, 2-4 MPa, 60-90°C, 2-4 hours) step1->step2 step3 Separation (Catalyst Filtration) step2->step3 param1 Pressure: 2-4 MPa step2->param1 param2 Temperature: 60-90 °C step2->param2 step2->param2 param3 Time: 2-4 hours step2->param3 param4 Catalyst: Raney Nickel step2->param4 step4 Purification (Solvent Removal & Distillation) step3->step4 end Final Product (Pure this compound) step4->end

Figure 1: Experimental workflow for the preparation of this compound from carene via catalytic hydrogenation [1].

Troubleshooting Guide & FAQs

The table below addresses common experimental challenges based on general extraction principles [2] and the specific synthesis method [1].

Question & Symptom Possible Root Cause Solution & Verification Step

| Q1: Low product yield. Symptom: Final amount of trans-Carane is lower than expected. | • Incomplete hydrogenation reaction. • Suboptimal reaction conditions (T, P, time) [1]. • Catalyst deactivation or inefficient filtration [1]. | • Verify reaction parameters: ensure pressure (2-4 MPa) and temperature (60-90°C) are maintained [1]. • Extend reaction time (up to 4 hours) [1]. • Confirm catalyst activity and ensure complete filtration. | | Q2: Low extraction or reaction efficiency. Symptom: Poor transfer of target compound from the reaction mixture. | • Solvent selection not optimal for the solute and matrix [2]. • Matrix effects from co-existing components causing interference [2]. | • Optimize solvent choice; the patented method uses ethanol [1]. • Employ techniques like clean-up or fractionation to minimize matrix interference [2]. | | Q3: Unwanted byproducts or impurities. Symptom: GC-MS or other analysis shows extra peaks. | • Side reactions during hydrogenation. • Isomerization or decomposition due to excessive heat. | • Precisely control reaction temperature to prevent thermal degradation [1]. • Optimize purification steps (e.g., distillation) to separate trans-Carane from cis-isomers and other byproducts [1]. |

Analytical Method for Verification

Accurate identification and quantification are crucial. The table below summarizes a standard gas chromatography (GC) parameter for trans-Carane based on its Kovats Retention Index [3].

Parameter Specification / Value
Compound Name trans-Carane ((1S,6S)-3,7,7-Trimethylbicyclo[4.1.0]heptane)
Kovats Retention Index (RI) 978 (on Squalane stationary phase) [3]
Application Used as a reference standard to identify trans-Carane in a sample mixture via Gas Chromatography (GC).

Critical Information Gaps and Further Research

The available information has limitations. To fully develop your protocols, you will need to investigate these areas:

  • Optimized Extraction from Natural Sources: The provided method is for synthesis from carene [1]. Efficient extraction of trans-Carane directly from plant or other natural matrices requires research into techniques like Supercritical Fluid Extraction (SFE) or Pressurized Liquid Extraction (PLE), including optimization of their parameters (e.g., temperature, pressure, and modifier solvents) [4] [2].
  • Modern Analytical Techniques: The Kovats Index is a classic tool [3]. You should establish protocols using reverse-phase HPLC (C18 or C30 columns) coupled with mass spectrometry for better separation, detection, and quantification of trans-Carane and its isomers, as is common for carotenoids [4].
  • Comprehensive Troubleshooting Data: Specific issues like solvent recovery rates, catalyst recycling, or scaling up the reaction are not detailed in the current sources.

References

trans-Carane process optimization challenges

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Your Troubleshooting Hub

You can structure your support center using the following question-and-answer format, filling in the trans-Carane-specific details as they become available through your team's experience and research.

Frequently Asked Questions

FAQ Question Potential Root Cause(s) Recommended Solution

| Q: Why is our process yielding inconsistent amounts of the final product? | - Poor Team Collaboration [1]

  • Inefficient Implementation of process steps [1]
  • Inadequate Training on standardized protocols [1] | Implement real-time workflow monitoring and establish clear, documented procedures for all team members [1]. | | Q: What is causing the frequent scaling-up failures from lab to production? | - Legacy System Integration issues with new production equipment [2]
  • Data Silos between R&D and manufacturing teams [2] | Prioritize robust data management and integration strategies to ensure consistency across scales [2]. | | Q: How can we reduce the high cost of raw materials for the process?| - Inadequate Feedback Mechanisms to identify waste [3] | Analyze process flow to identify and eliminate unnecessary or redundant steps. Gather team feedback on waste reduction [1]. | | Q: Why do we see unexpected or impure compounds formed during the synthesis? | - Dysregulation of a key reaction parameter (e.g., temperature, pressure, catalyst activity) [3] | Review and control critical parameters. Implement stricter monitoring and feedback loops for key reaction stages [1] [3]. |

Experimental Protocol Guidance For any optimized process, documenting the methodology is key. A general protocol should include [1]:

  • Identify Improvement Areas: Trace back flaws in previous process runs to find pain points.
  • Analyze the 'Why' and 'How': Determine why an issue occurred and how it affected workflow efficiency.
  • Implement the Optimization Framework: Chart a new process that addresses the identified problems.
  • Monitor: Keep a watchful eye on the process as it runs and be ready to make real-time adjustments.

Process Optimization Workflow

To help visualize the general troubleshooting and optimization cycle, you can adapt the following workflow. This diagram is based on the standard optimization steps identified in the search results [1].

G Start Identify Improvement Areas A Analyze Root Cause Start->A  Gather Data B Design Optimization A->B  Define Strategy C Implement New Protocol B->C  Deploy Change D Monitor and Measure C->D  Collect Performance Data Decision Successfully Resolved? D->Decision  Evaluate Decision:w->A:n  No End Process Stable Decision->End  Yes

References

trans-Carane vs carene structural differences

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Chemical Comparison

The key difference lies in the position of the double bond and the resulting three-dimensional structure. Carene isomers have a double bond within a fused ring system, while carane isomers are the saturated counterparts. The tables below summarize their core characteristics and experimental data.

Table 1: Core Structural Features and Properties

Feature Carene Isomers (e.g., 2-Carene, 3-Carene) trans-Carane
Core Structure Bicyclic: Cyclohexene ring fused with cyclopropane ring [1] Bicyclic: Cyclohexane ring fused with cyclopropane ring [2]
Functional Group Carbon-carbon double bond (C=C) [3] Fully saturated; no double bonds [2]
Stereochemistry The fused cyclopropane ring creates a rigid structure with stereogenic centers, making the two faces of the double bond chemically distinct [1]. The "trans" designation refers to the specific spatial orientation of substituents on the saturated ring system, making it more stable than its cis isomer [1].
Stability Less stable than the saturated caranes; acts as a precursor in reactions [3]. The trans isomer is more stable than the cis isomer due to reduced steric strain between methyl groups [1].

Table 2: Summary of Experimental Data from Search Results

Experimental Context Key Finding & Quantitative Data Implication / Explanation
Hydrogenation of 3-Carene [2] Yields over 98% (-)-cis-carane under established catalytic conditions. trans-Carane was not obtained. Hydrogenation is stereoselective, strongly favoring the cis product.
Sterics of Hydrogenation [1] One face of the carene double bond is severely hindered by a methyl group, leading to total facial selectivity. Explains why hydrogenation produces cis-carane exclusively; the approach to create trans-carane is too sterically hindered.
Isomerization of 3-Carene [3] Using Na/o-chlorotoluene catalyst, 3-carene can be isomerized to 2-carene with 27.72% conversion and 83.27% selectivity (solvent-free, 24 hrs). Demonstrates the interconversion of carene isomers, which is a key step in synthetic pathways to other terpenes.
Microbial Transformation [4] Carane and Δ³-carene were found to be "rather resistant to oxygenation" by Aspergillus niger. Suggests both structures have low reactivity or bioavailability under the tested microbiological conditions.

Detailed Experimental Protocols

For researchers looking to replicate or adapt key experiments, here are the detailed methodologies.

Hydrogenation of (+)-Car-3-ene to cis-Carane

This protocol is adapted from a study on the catalytic hydrogenation of pinenes and carenes [2].

  • Objective: To achieve high-yield saturation of the carene double bond to produce cis-carane.
  • Key Reagent: (+)-Car-3-ene.
  • Methodology:
    • The hydrogenation is performed under catalytic conditions.
    • The specific catalyst used is not detailed in the available excerpt, but established methods often use catalysts like Raney Nickel or Pd/C under a hydrogen atmosphere [3].
    • The reaction is monitored until completion.
  • Outcome: Under established conditions, this reaction gives over 98% yield of (–)-cis-carane [2]. The trans isomer is not formed due to steric hindrance during the reaction [1].
Isomerization of 3-Carene to 2-Carene

This protocol is based on a study optimizing this reaction with a sodium/o-chlorotoluene catalyst [3].

  • Objective: To convert the more common 3-carene isomer to 2-carene, a useful synthetic intermediate.
  • Materials:
    • Reactant: 3-carene (30 mL).
    • Catalyst System: Sodium metal (0.5 g) and o-chlorotoluene (0.5 mL).
    • Equipment: 500 mL reflux flask.
  • Methodology (Solvent-Free):
    • Combine 3-carene, sodium metal, and o-chlorotoluene in the reflux flask.
    • Reflux the mixture for 24 hours. The study found this to be the optimum time, as longer durations (48 hours) led to by-products like m-cymene and p-cymene.
    • After reflux, cool the solution to room temperature.
    • Decant the solution to separate the liquid product from the solid catalyst.
  • Analysis: The reaction mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of 3-carene and the selectivity for 2-carene.
  • Expected Results: The solvent-free method yields approximately 27.72% conversion of 3-carene with 83.27% selectivity for 2-carene [3].

Stereochemistry and Reaction Pathway

The following diagram illustrates why hydrogenation of carene is stereoselective, leading to cis-carane instead of the more stable trans isomer, due to steric hindrance.

Carene Carene Molecule Approach1 Approach from Less-Hindered Face Carene->Approach1 Low steric hindrance Approach2 Approach from Hindered Face Carene->Approach2 High steric hindrance cisCarane cis-Carane (Formed) Approach1->cisCarane Fast reaction transCarane This compound (Not Formed) Approach2->transCarane Slow reaction sterically blocked

This steric effect is a critical consideration in designing synthetic routes involving these molecules.

Relevance for Drug Development

While the search results do not provide direct data on pharmacological performance, the chemical data has clear implications for researchers:

  • Synthetic Utility: The ability to isomerize 3-carene to 2-carene and then to other compounds like trans-isolimonene is a valuable synthetic pathway. trans-Isolimonene is a starting material for the development of drugs, including antimalarials like artemisinin [3].
  • Steric & Chiral Considerations: The pronounced steric hindrance and chiral nature of carene mean that any interaction with a biological target (like an enzyme) will be highly specific. This is crucial for designing chiral molecules with high target affinity and low off-target effects.
  • Metabolic Stability: The observed resistance of carane and carene to microbial transformation [4] could hint at metabolic stability, a desirable property for drug candidates, though this requires much more specific investigation.

References

validating trans-Carane purity methods

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Data for trans-Carane

The search results contain one specific chromatographic data point for this compound, which could serve as a reference in method development.

Compound CAS# Formula Molecular Weight Kovats Retention Index Column Type Reference
(1S,6S)-3,7,7-Trimethylbicyclo[4.1.0]heptane (this compound) 18968-23-5 C10H18 138.25 978 Squalane Udarov BG et al. (1986) [1]

General Principles of Purity Method Validation

Although specific protocols for this compound are not available, the broader scientific literature outlines a standardized framework for validating chromatographic purity methods in the pharmaceutical industry, as guided by ICH Q2(R1) [2]. The core performance characteristics that must be validated are summarized below.

Performance Characteristic Experimental Methodology & Purpose
Specificity Assesses the method's ability to measure the analyte accurately despite interferences. Evaluated by comparing sample chromatograms to blanks and spiked samples [2].
Linearity & Range Demonstrates that the method provides results directly proportional to analyte concentration. Established by analyzing samples at 50% to 150% of target load and calculating the coefficient of determination (R²) [2].

| Precision | Repeatability: %RSD of multiple determinations of the same sample [2]. Intermediate Precision: %RSD of results accounting for variations in days, analysts, and equipment [2]. | | Accuracy | Determines the closeness of measured value to the true value. Expressed as 100 × (1 – slope), where the slope is from regression analysis of % main peak vs. % target load [2]. | | Detection Limit (DL) & Quantitation Limit (QL) | The lowest levels at which an analyte can be detected or reliably quantified. Estimated using statistical approaches on signal and noise [2]. |

A modern approach to validation, known as Uncertainty Based on Current Information (UBCI), suggests that performance characteristics like precision can be predicted in real-time from the signal and noise levels of a specific chromatogram, moving towards a "live validation" model [2].

Proposed Experimental Workflow

Based on general validation principles, the following workflow outlines the key stages for establishing a purity method. You can use this as a high-level guide, though it would need to be filled with this compound-specific parameters and results.

Method\nDevelopment Method Development System Suitability\n& Qualification System Suitability & Qualification Method\nDevelopment->System Suitability\n& Qualification Precision\nAssessment Precision Assessment System Suitability\n& Qualification->Precision\nAssessment Accuracy & Linearity\nEvaluation Accuracy & Linearity Evaluation Precision\nAssessment->Accuracy & Linearity\nEvaluation Specificity & Limits\nDetermination Specificity & Limits Determination Accuracy & Linearity\nEvaluation->Specificity & Limits\nDetermination Final Validated\nMethod Final Validated Method Specificity & Limits\nDetermination->Final Validated\nMethod

References

trans-Carane versus camphor reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Camphor

Camphor is a well-characterized bicyclic monoterpene ketone. The table below summarizes its key properties and known reactivities, which you can use as a benchmark for comparison once you find data on trans-Carane.

Property Description
Chemical Name (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one [1]
Structure Bicyclic monoterpene ketone [2] [3]
Molecular Formula C₁₀H₁₆O [1]
Physical Appearance White, translucent, waxy solid with a characteristic pungent odor and taste; exhibits sublimation [2] [4]
Solubility Poor in water; highly soluble in organic solvents (ethanol, diethyl ether, chloroform) [2]

| Medicinal & Biological Reactivity | - Antimicrobial & Anti-inflammatory: Used in topical preparations for acne, fungal infections, itching, and pain [2] [5]. Demonstrates activity against bacteria like Staphylococcus aureus (including MRSA) and fungi [2].

  • Toxicological Effects: Ingestion or absorption through broken skin can cause neurotoxicity (burning sensation, nausea, confusion, tremors, seizures) and hepatotoxicity [6] [4]. Lethal dose in adults is estimated at 2-4 grams [6]. | | Mechanism of Action (Proposed) | - Non-competitive inhibition of nicotinic acetylcholine receptors [6].
  • Inhibition of acetylcholinesterase [6].
  • Modulation of sensory nerves, creating a cooling sensation and relieving pain and itching [5]. |

Documented Experimental Protocols for Camphor

The following methodologies from published research can be adapted for a direct comparative study with this compound.

  • Protocol 1: Assessing Antimicrobial Activity [2]

    • Objective: To determine the Minimum Inhibitory Concentration (MIC) of camphor against bacterial and fungal pathogens.
    • Methodology: Use standard broth microdilution methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines. Tests can be performed on reference strains and clinical isolates, including drug-resistant ones like MRSA.
    • Synergy Studies: Check for synergistic effects with conventional antibiotics by combining camphor at sub-inhibitory concentrations with antibiotics and observing if the MIC of the antibiotic is lowered.
  • Protocol 2: Investigating Anti-inflammatory Effects [7]

    • Objective: To evaluate the impact on pro-inflammatory chemokine production in human cell lines.
    • Methodology:
      • Culture Human Umbilical Vein Endothelial Cells (HUVECs).
      • Stimulate the cells with a pro-inflammatory cytokine (e.g., IL-6 combined with its soluble receptor to mimic trans-signaling).
      • Pre-treat or co-treat the cells with camphor.
      • Measure the release of a key pro-inflammatory chemokine, Monocyte Chemoattractant Protein-1 (MCP-1), using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
      • To probe the signaling pathway, use specific pharmacological inhibitors for pathways like JAK/STAT3 or PI3K/AKT before measuring MCP-1 output.
  • Protocol 3: Probing Neurological Toxicity [6]

    • Objective: To understand the mechanism behind camphor-induced seizures.
    • Methodology: Employ electrophysiological studies (e.g., patch-clamp) on neuronal cells to investigate the compound's effect on ion channels and neurotransmitter receptors, specifically testing its role as a non-competitive inhibitor of nicotinic acetylcholine receptors.

Proposed Signaling Pathway for Camphor's Activity

Based on the literature, camphor's effects, particularly its neurotoxicity, may involve the modulation of specific signaling pathways at the cellular level. The diagram below illustrates a proposed mechanism.

G cluster_membrane Plasma Membrane cluster_effects Cellular Effects Camphor Camphor nAChR nACh Receptor Camphor->nAChR Binds & Inhibits AlteredSignaling Altered Ion Channel Signaling nAChR->AlteredSignaling Reduced Cation Influx NeuroTransmission Disrupted Neurotransmission AlteredSignaling->NeuroTransmission Seizures Neuronal Excitation / Seizures NeuroTransmission->Seizures

How to Proceed with Your Comparison Guide

Since direct data on trans-Carane is unavailable, here is a path forward for your research:

  • Broaden Your Search Strategy: Search for "this compound," "carane monoterpene," and its specific derivatives on scientific databases like SciFinder, Reaxys, or PubMed. This may reveal synthesis papers or physicochemical studies that contain reactivity data.
  • Establish a Comparison Framework: Once you have data on trans-Carane, structure your guide to compare these key aspects:
    • Physicochemical Properties: Boiling/melting point, lipophilicity (Log P), and stereochemistry.
    • Chemical Stability & Reactivity: Under acidic/basic conditions, toward oxidizing/reducing agents.
    • Biological Activity: Design and run the experiments outlined above (antimicrobial, anti-inflammatory, toxicity) in parallel for both compounds.
    • Toxicological Profile: Compare cytotoxicity and neurotoxicity endpoints.

References

Overview of Common Authentication Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key authentication protocols and a framework based on information from the search results:

Protocol/Framework Primary Function Key Characteristics Common Use Cases
Kerberos [1] Network authentication protocol Uses tickets & symmetric-key cryptography; requires time synchronization & domain trust [1]. Default in Windows OS; enterprise networks [1].
RADIUS [1] [2] AAA protocol for network access Uses UDP; encrypts only passwords; less reliable than TCP-based protocols [1] [2]. ISP access (dial-up, DSL); centralizing network user auth [1] [2].
TACACS+ [1] [2] AAA protocol for device admin Uses TCP; encrypts entire packet; provides detailed command authorization [1] [2]. Admin access to network infrastructure (routers, switches) [1] [2].
EAP (Framework) [3] [4] Authentication framework for various methods An extensible framework, not a single method; supports ~40 different authentication methods [3] [4]. Wireless network (WPA, WPA2) authentication; often used with 802.1X [3] [4].

Detailed Protocol Methodologies

For researchers, the experimental or operational workflow of a protocol is critical. Here are the methodologies for some key systems, which can be visualized in the diagrams below.

1. Kerberos Authentication Flow The Kerberos protocol involves a Key Distribution Center (KDC) to issue tickets for secure service access [1].

kerberos_workflow User User KDC KDC User->KDC 1. Requests TGT User->KDC 3. Presents TGT for Service Ticket Service Service User->Service 5. Presents Service Ticket KDC->User 2. Issues TGT KDC->User 4. Issues Service Ticket Service->User 6. Grants Access

Diagram 1: Kerberos Authentication Protocol Workflow

2. EAP-TLS within an 802.1X Framework EAP-TLS is a strong, certificate-based method within the EAP framework, often used for secure Wi-Fi access [3] [4]. The diagram below shows its role in a typical 802.1X architecture.

eap_tls_workflow Supplicant Supplicant (Client Device) Authenticator Authenticator (Access Point) Supplicant->Authenticator 1. Connection Request Supplicant->Authenticator 3. Sends Identity (EAP-Start) Supplicant->Authenticator 7. EAP-TLS Response (Client Certificate) Authenticator->Supplicant 2. Identity Request Authenticator->Supplicant 6. Forwards Challenge Authenticator->Supplicant 10. Grants Network Access AuthServer Authentication Server (RADIUS) Authenticator->AuthServer 4. Forwards EAP to Auth Server Authenticator->AuthServer 8. Forwards Response AuthServer->Authenticator 5. EAP-TLS Challenge AuthServer->Authenticator 9. EAP-Success (Session Key)

Diagram 2: EAP-TLS in an 802.1X Network Access Framework

3. RADIUS and TACACS+ in a Centralized AAA Architecture RADIUS and TACACS+ are protocols for centralizing Authentication, Authorization, and Accounting (AAA) [2]. The logical flow for a user accessing the network is similar, though their technical implementations differ [1] [2].

aaa_architecture User User NAS NAS/Authenticator (WAP, Switch) User->NAS 1. Access Attempt NAS->User 4. Grants/Denies Access AAAServer AAA Server (RADIUS/TACACS+) NAS->AAAServer 2. Forwards Credentials NAS->AAAServer 5. Accounting Data (Session Log) AAAServer->NAS 3. Accept/Reject & Authorization Policy

Diagram 3: Centralized AAA Architecture using RADIUS/TACACS+

Suggestions for Further Research

Given that "trans-Carane" was not found in the context of authentication protocols, the following suggestions might help you locate the specific information you need:

  • Verify the Terminology: The term might be spelled differently, or it could be a specific, proprietary protocol name used within a particular organization or in a very niche field of study.
  • Explore Related Fields: The term "Carane" might be related to a specific application domain, such as biochemical signaling pathways (though this is distinct from digital authentication) [5] or a specialized component in a secure system architecture.
  • Consult Specialized Databases: For highly specialized topics, searching in academic databases like IEEE Xplore, PubMed, or the IETF RFC database might yield more targeted results than a general web search.

References

Limonene Properties & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Property / Activity Experimental Model / Context Key Findings & Quantitative Data Proposed Mechanism of Action
Anti-fibrotic [1] Rat model of COVID-19-related pulmonary fibrosis (induced by bleomycin) ↓ Hydroxyproline (collagen indicator); ↓ expression of α-SMA, COL-I, COL-III; improved histology. Inhibition of the PI3K/Akt/IKK-α/NF-κB p65 signaling pathway, reducing inflammation and fibrosis.
Anti-arrhythmic [2] Isolated rat hearts and cardiomyocytes; In vivo rat arrhythmia model ↓ Heart rate (16.6% at 50 μM); ↓ LVDP; inhibited isoproterenol effects; reduced arrhythmia score. Blockade of β-adrenergic receptors (β-AR) in the heart.
Anti-inflammatory & Antioxidant [3] Rat model of ulcerative colitis (induced by TNBS) ↓ Disease Activity Index; ↓ Colonic Mucosa Damage Index; ↓ TNF-α, IL-1β, IL-6; ↑ SOD, GSH. Suppression of iNOS, COX-2, PGE2, and ERK signaling pathways; ↓ MMP-2 & MMP-9 expression.
Biocatalytic Conversion [4] Rhodococcus opacus PWD4 cells in a chemostat culture Converted D-limonene to (+)-trans-carveol with 94-97% yield; max specific activity: 14.7 U/g cells. Hydroxylation in the 6-position by enzymes from the toluene degradation pathway.

Detailed Experimental Protocols

To help you evaluate the experimental evidence, here are the methodologies from the key studies on limonene:

  • Anti-fibrotic Activity Study [1]

    • Model: Male Sprague-Dawley (SD) rats with pulmonary fibrosis induced by intratracheal instillation of bleomycin.
    • Treatment: D-limonene was administered after modeling. The control group received pirfenidone, a standard anti-fibrotic drug.
    • Analysis: Histopathological examination (H&E staining), measurement of hydroxyproline content (key indicator of collagen deposition), and Western blot analysis to assess protein expression and phosphorylation in the PI3K/Akt/NF-κB pathway.
  • Anti-arrhythmic Activity Study [2]

    • Models:
      • Isolated hearts: Rat hearts were treated with S-Limonene (10-50 μM) and exposed to isoproterenol (a β-adrenoceptor agonist).
      • Isolated cardiomyocytes: Cells were treated with S-Limonene and dobutamine (another β-agonist) to measure sarcomere shortening.
      • In vivo model: Rats were given S-Limonene (1 mg/kg) in a caffeine/isoproterenol-induced arrhythmia model.
    • Measurements: Electrocardiogram (ECG) parameters, left ventricular developed pressure (LVDP), sarcomere shortening, and L-type calcium current.
  • Anti-inflammatory Activity Study [3]

    • Model: Healthy male SD rats with ulcerative colitis induced by 2,4,6-trinitrobenzenesulfonic acid (TNBS) enema.
    • Treatment: Groups were given D-limonene (50 or 100 mg/kg) via gastric lavage for 7 days.
    • Analysis: Disease Activity Index (DAI), Colonic Mucosa Damage Index (CMDI), ELISA for inflammatory cytokines (TNF-α, IL-1β, IL-6) and antioxidants (SOD, GSH), and quantitative PCR for gene expression (MMP-2, MMP-9, TGF-β).

Limonene and the IL-6 Signaling Pathway

One of the identified mechanisms for limonene involves the PI3K/Akt pathway, which can interact with broader inflammatory signaling networks, such as those involving Interleukin-6 (IL-6). The table below differentiates between the two main modes of IL-6 signaling, which are relevant to inflammatory and fibrotic diseases.

Feature IL-6 Classic Signaling IL-6 Trans-Signaling
Receptor Complex IL-6 binds to membrane-bound IL-6R (mIL-6R), then recruits gp130 [5] [6]. IL-6 binds to soluble IL-6R (sIL-6R), then the complex recruits membrane-bound gp130 [5] [6].
Cellular Targets Limited to cells expressing mIL-6R (e.g., hepatocytes, some leukocytes) [5]. Virtually all cells, as gp130 is ubiquitously expressed [5].
Primary Function Homeostatic (e.g., acute phase response, liver regeneration) [7]. Pro-inflammatory; implicated in chronic inflammation and disease [5] [7].

The following diagram illustrates these two pathways and highlights the points where research suggests limonene may exert an inhibitory effect.

G cluster_0 Classic Signaling cluster_1 Trans-Signaling IL6 IL-6 mIL6R mIL-6R IL6->mIL6R 1. Binding sIL6R sIL-6R IL6->sIL6R 1. Binding gp130_1 gp130 mIL6R->gp130_1 2. Recruitment gp130_2 gp130 sIL6R->gp130_2 2. Complex binds & Recruits gp130 JakStat JAK/STAT Signaling gp130_1->JakStat 3. Dimerization & Activation gp130_2->JakStat 3. Dimerization & Activation NFkB NF-κB Activation JakStat->NFkB Leads to GeneExp Pro-inflammatory & Pro-fibrotic Gene Expression NFkB->GeneExp Leads to Limonene Limonene (Inhibits) Limonene->NFkB Suppresses

References

confirming trans-Carane structural identity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of trans-Carane

The table below summarizes the key identifying information for this compound:

Property Description
IUPAC Name 3,7,7-Trimethylbicyclo[4.1.0]heptane [1]
Molecular Formula C10H18 [1]
Average Mass 138.254 g/mol [1]
Chemical Structure Belongs to the carane family of monoterpenes, characterized by a bicyclo[4.1.0]heptane skeleton (a cyclopropane ring fused to a cyclohexane ring) [2].

A structural formula from Wikimedia Commons confirms the bicyclic arrangement [3].

Analytical Methods for Confirmation

While specific protocols for this compound were not found, the following standard techniques are used in research for structural elucidation of similar compounds:

  • Chiral Gas Chromatography (GC): Used to separate and analyze enantiomers of monoterpenes like carane in studies of essential oils [2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A fundamental tool for determining the specific connectivity of atoms, the stereochemistry of the cyclopropane ring, and confirming the positions of the three methyl groups.
  • Mass Spectrometry (MS): Used to confirm the molecular mass and fragmentation pattern of the molecule, supporting the identity of the bicyclic skeleton.

Visual Representation of the Structure

The DOT language script below generates a diagram of the core carane skeleton, highlighting its bicyclic nature.

G Carane Carane SkeletonBicyclo[4.1.0]heptaneCore framework of this compound Cyclohexane Cyclohexane Ring Cyclohexane->Carane Cyclopropane Cyclopropane Ring Cyclopropane->Carane Methyl1 Methyl Groups (3x CH₃) Methyl1->Carane

How to Proceed Further

The information confirms the basic structural identity of this compound. For the level of detail required for your guide, I suggest these next steps:

  • Search for Specific Spectra: Look for scientific papers that contain the NMR (¹H and ¹³C) and Mass Spectrometry data for this compound. These would provide the definitive quantitative fingerprints for identification.
  • Check Chemical Databases: Search specialized databases like PubChem or SciFinder using the IUPAC name or CAS Number (554-59-6) [1] for curated spectroscopic and physical property data.

References

×

XLogP3

3.9

Wikipedia

Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1alpha,3alpha,6alpha)-

Dates

Last modified: 07-20-2023

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